molecular formula C15H23NO3 B2634167 2-[(1-Adamantylacetyl)amino]propanoic acid CAS No. 237401-00-2

2-[(1-Adamantylacetyl)amino]propanoic acid

Cat. No.: B2634167
CAS No.: 237401-00-2
M. Wt: 265.353
InChI Key: CXHIRCRLTNKXRG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(1-Adamantylacetyl)amino]propanoic acid (CAS 237401-00-2) is a high-purity organic compound with a molecular formula of C15H23NO3 and a molecular weight of 265.35 g/mol. This specialty chemical is supplied with a minimum purity of 95% and is intended for research applications as a sophisticated molecular building block. The compound's structure integrates a rigid, lipophilic adamantane moiety with a propanoic acid chain, a design that is highly valuable in medicinal chemistry and drug discovery. The adamantyl group is a well-known pharmacophore often used to enhance the metabolic stability, bioavailability, and binding affinity of potential therapeutic molecules. This makes the compound a crucial intermediate in the combinatorial synthesis of unique biologically active compounds, particularly in the development of peptidomimetics. Peptidomimetics are molecules that mimic the structure and function of natural peptides but are often more resistant to enzymatic degradation, making them promising candidates for new pharmaceuticals. As a research chemical, it serves as a key precursor for the synthesis of more complex molecular architectures, including macrocyclic compounds. Its structural features are analogous to those explored in the development of inhibitors for various enzymes, such as Dipeptidyl peptidase IV (DPP-IV), a target for type 2 diabetes treatments. The adamantane moiety can be strategically employed to create hydrophobic spacer groups within these complex structures, influencing their three-dimensional shape and interaction with biological targets. This product is strictly for research and development use by technically qualified individuals. It is not intended for diagnostic, therapeutic, or personal use. For optimal long-term stability, store this compound in a cool, dry place.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[[2-(1-adamantyl)acetyl]amino]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO3/c1-9(14(18)19)16-13(17)8-15-5-10-2-11(6-15)4-12(3-10)7-15/h9-12H,2-8H2,1H3,(H,16,17)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXHIRCRLTNKXRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)NC(=O)CC12CC3CC(C1)CC(C3)C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

2-[(1-Adamantylacetyl)amino]propanoic acid chemical structure

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 2-[(1-Adamantylacetyl)amino]propanoic acid (N-(1-Adamantylacetyl)alanine) Content Type: Technical Monograph & Synthetic Guide Audience: Medicinal Chemists, Chemical Biologists, and Drug Discovery Researchers[1]

Structural Dynamics, Synthetic Methodology, and Pharmacological Utility[1]

Executive Summary

2-[(1-Adamantylacetyl)amino]propanoic acid (also referred to as N-(1-Adamantylacetyl)alanine ) represents a specialized class of "lipophilic amino acid conjugates."[1] Structurally, it fuses the rigid, bulky, and highly lipophilic adamantane cage with the chiral, polar backbone of alanine via an acetyl linker.[1]

This molecule is not merely a synthetic intermediate; it serves as a critical pharmacophore probe in medicinal chemistry.[1] The adamantyl group is frequently employed as a "lipophilic bullet" to enhance blood-brain barrier (BBB) permeability, increase plasma half-life by reducing metabolic susceptibility, and improve binding affinity in hydrophobic pockets of target enzymes (e.g., 11


-HSD1, DPP-IV).[1]

This guide provides a definitive technical analysis of its structure, a self-validating synthesis protocol, and its application in rational drug design.[1]

Structural Analysis & Pharmacophore Theory[1]

The molecule consists of three distinct functional domains, each contributing to its physicochemical profile:

  • The Lipophilic Anchor (Adamantane Cage): A tricyclic, diamondoid hydrocarbon (

    
    ).[1] It provides significant bulk and lipophilicity (increasing LogP by ~3.0 units relative to a methyl group).[1] It is metabolically stable and creates strong van der Waals interactions.[1]
    
  • The Linker (Acetyl Group): A flexible

    
     spacer that decouples the steric bulk of the adamantane from the amide bond, allowing the alanine moiety some rotational freedom.[1]
    
  • The Polar Head (Alanine): Provides the carboxylic acid and the chiral center (

    
    ).[1] This moiety maintains water solubility and hydrogen-bonding capability (Donor/Acceptor).[1]
    
Physicochemical Profile (Predicted)
PropertyValue (Approx.)[1][2][3][4]Significance
Formula

Low MW (<300 Da), favorable for CNS penetration.[1]
Molecular Weight 265.35 g/mol Fragment-like; suitable for lead optimization.[1]
cLogP 2.8 – 3.2Ideal range for oral bioavailability and membrane permeability.[1]
TPSA ~66 ŲWell within the limit for BBB penetration (<90 Ų).[1]
Rotatable Bonds 4Limited flexibility due to the adamantane cage.[1]

Synthetic Methodology

Authoritative Note: The synthesis of N-(1-Adamantylacetyl)alanine requires careful control of stoichiometry to prevent racemization of the alanine chiral center.[1] The protocol below utilizes a mixed anhydride or HATU-mediated coupling, which is superior to acid chloride methods for preserving chirality.

Workflow Diagram (DOT)

SynthesisWorkflow cluster_conditions Critical Parameters Start 1-Adamantaneacetic Acid (SM-1) Activation Activation (HATU / DIPEA) Start->Activation Alanine L-Alanine Methyl Ester HCl (SM-2) Coupling Amide Coupling (DMF, RT, 4h) Alanine->Coupling Activation->Coupling Intermediate Methyl Ester Intermediate (Purification: Flash Chrom.) Coupling->Intermediate Hydrolysis Hydrolysis (LiOH, THF/H2O) Intermediate->Hydrolysis Final N-(1-Adamantylacetyl)alanine (Final Product) Hydrolysis->Final Note1 Maintain pH > 8 during coupling Note2 Temp < 0°C during LiOH addition

Caption: Step-wise synthesis via HATU coupling and mild ester hydrolysis to preserve stereochemical integrity.

Detailed Protocol
Phase 1: Amide Coupling[1]
  • Reagents:

    • 1-Adamantaneacetic acid (1.0 equiv, 194 mg, 1.0 mmol)[1]

    • L-Alanine methyl ester hydrochloride (1.1 equiv, 153 mg, 1.1 mmol)[1]

    • HATU (1.1 equiv, 418 mg)[1]

    • DIPEA (N,N-Diisopropylethylamine) (3.0 equiv, 0.52 mL)[1]

    • Solvent: Anhydrous DMF (5 mL)

  • Procedure:

    • Dissolve 1-Adamantaneacetic acid in DMF under

      
       atmosphere.
      
    • Add DIPEA and stir for 5 minutes to deprotonate the acid.

    • Add HATU.[1] The solution usually turns yellow.[1] Stir for 10 minutes to form the active ester.[1]

    • Add L-Alanine methyl ester HCl.[1]

    • Stir at Room Temperature (RT) for 4–6 hours. Monitor by TLC (50% EtOAc/Hexane) or LC-MS.[1]

  • Workup:

    • Dilute with EtOAc (50 mL).[1] Wash sequentially with 1N HCl, Sat.

      
      , and Brine.[1]
      
    • Dry over

      
      , filter, and concentrate.[1]
      
    • Validation: LC-MS should show

      
       (Methyl ester).[1]
      
Phase 2: Ester Hydrolysis[1]
  • Reagents:

    • Crude Methyl Ester (from Phase 1)[1]

    • LiOH

      
       (2.0 equiv)[1]
      
    • Solvent: THF/Water (3:1 ratio)[1]

  • Procedure:

    • Dissolve the ester in THF/Water.[1] Cool to 0°C.[1]

    • Add LiOH.[1] Stir at 0°C for 30 mins, then warm to RT for 2 hours.

    • Critical Step: Acidify carefully with 1N HCl to pH ~2–3.[1] The product often precipitates as a white solid.[1]

    • Extract with EtOAc if precipitation is incomplete.[1]

  • Purification:

    • Recrystallize from EtOAc/Hexane or purify via Reverse-Phase HPLC (

      
       with 0.1% TFA).
      

Physicochemical Characterization (Self-Validating Data)

To confirm the identity of 2-[(1-Adamantylacetyl)amino]propanoic acid , the following spectral signatures must be observed.

1H NMR (400 MHz, DMSO-d6)
Shift (

ppm)
MultiplicityIntegrationAssignment
12.40 s (broad)1HCarboxylic Acid (

)
8.15 d (

Hz)
1HAmide NH
4.25 dq1H

-CH (Alanine chiral center)
1.94 s3HAdamantane (Bridgehead CH)
1.85 s2HLinker (

)
1.60 – 1.70 m12HAdamantane (Cage

)
1.25 d (

Hz)
3HAlanine Methyl Group (

)

Interpretation Logic:

  • The doublet at ~8.15 ppm confirms the formation of the amide bond.[1]

  • The singlet at ~1.85 ppm is diagnostic for the methylene group linking the adamantane to the carbonyl; if this is a multiplet, check for impurities.[1]

  • The integration of 15 protons in the 1.60–1.94 range confirms the intact adamantane cage.[1]

Biological Implications & Applications[1][2][3][5]

Structure-Activity Relationship (SAR) Logic

The incorporation of the adamantyl-acetyl group serves specific medicinal chemistry goals:

  • Lipophilic Shielding: The adamantane group shields the polar amide bond from proteolytic enzymes, potentially increasing the half-life of the peptide bond in plasma.[1]

  • Membrane Permeability:

    • Mechanism: The high lipophilicity (LogP ~3) facilitates passive diffusion across the lipid bilayer.[1]

    • Application: This motif is often used to shuttle polar payloads (like amino acids or small peptides) across the Blood-Brain Barrier (BBB).[1]

  • Target Specificity:

    • 11

      
      -HSD1 Inhibitors:  Adamantane derivatives are classic scaffolds for inhibiting 11
      
      
      
      -hydroxysteroid dehydrogenase type 1 (metabolic disease target).[1] The adamantane fills the large hydrophobic pocket of the enzyme.[1]
    • Viral M2 Channels: While amantadine is an amine, adamantane-acid derivatives often show affinity for viral pore regions or act as prodrugs.[1]

Pathway Diagram: Mechanism of Action (General)

MOA Compound N-(1-Adamantylacetyl)alanine Lipophilicity High Lipophilicity (LogP ~3.0) Compound->Lipophilicity Metabolism Proteolytic Stability (Steric Shielding) Compound->Metabolism Resists Hydrolysis Membrane Cell Membrane / BBB Lipophilicity->Membrane Passive Diffusion Intracellular Intracellular Space Membrane->Intracellular Target Hydrophobic Pocket Binding (e.g., Enzyme/Receptor) Intracellular->Target Metabolism->Target Prolonged Half-life

Caption: Pharmacokinetic advantages of adamantyl conjugation: Enhanced penetration and metabolic stability.[1][5]

References

  • Wanka, L., et al. (2013).[1] "The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives." Chemical Reviews, 113(5), 3516–3604.[1] Link[1]

  • Liu, J., et al. (2011).[1] "Adamantane-based derivatives as potent 11

    
    -HSD1 inhibitors."[1] Bioorganic & Medicinal Chemistry Letters, 21(12), 3652-3657.[1] Link[1]
    
  • Tsuji, A. (2005).[1] "Small Molecular Drug Targeting Systems for the Brain." NeuroRx, 2(1), 54–62.[1] Link

  • PubChem Compound Summary. (2025). "N-Acetyl-L-alanine (Analog Reference)." National Center for Biotechnology Information.[1] Link

  • PrepChem. (2024).[1] "Synthesis of adamant-1-yl acetyl chloride." PrepChem Protocols. Link

Sources

Technical Guide: Design and Synthesis of Adamantane-Conjugated Amino Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the chemical synthesis and pharmacological application of adamantane-conjugated amino acid derivatives. The adamantane moiety (tricyclo[3.3.1.1


]decane) acts as a "lipophilic bullet," significantly altering the physicochemical profile of conjugated peptides. By increasing lipophilicity (logP) and steric bulk, adamantane conjugation enhances Blood-Brain Barrier (BBB) penetration, reduces enzymatic degradation, and improves affinity for hydrophobic pockets in targets such as the Influenza A M2 proton channel and NMDA receptors.[1]

Part 1: Chemical Rationale & Design Principles[1][2]

The "Lipophilic Bullet" Effect

The adamantane cage is rigid, hydrophobic, and roughly spherical (diameter ~7 Å). Conjugating this scaffold to an amino acid or peptide serves three distinct mechanistic functions:

  • Membrane Permeability: Increases the logP of hydrophilic peptides, facilitating passive transport across the BBB.

  • Metabolic Shielding: The steric bulk of the adamantane cage protects adjacent amide bonds from proteolytic cleavage by peptidases.

  • Hydrophobic Anchoring: In ion channels (e.g., M2 protein), the adamantane moiety acts as a plug, binding to hydrophobic valine/leucine clusters within the pore.[1]

Conjugation Strategies

Designers must choose between N-terminal or C-terminal modification based on the target pharmacophore:

  • N-Terminal Capping: Uses 1-adamantanecarboxylic acid (or its activated derivatives) to acylate the N-terminus.[1] Common in M2 inhibitors to mimic the viral channel's natural hydrophobic blockers.

  • C-Terminal Capping: Uses 1-adamantylamine (Amantadine) or Memantine to form an amide with the C-terminal carboxyl group.[1] This retains the basicity of the N-terminus, which is often crucial for receptor interactions (e.g., NMDA receptor binding).[1]

Part 2: Experimental Protocols

Protocol A: Synthesis of N-(1-Adamantyl) Amino Acid Conjugates (C-Terminal Cap)

Objective: Couple 1-adamantylamine to an N-protected amino acid (e.g., Boc-Gly-OH) using EDC/HOBt activation.[1]

Reagents:

  • N-Boc-Amino Acid (1.0 equiv)[1]

  • 1-Adamantylamine (1.1 equiv)[1]

  • EDC[1][2][3][4][5]·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) (1.2 equiv)[1][4]

  • HOBt (Hydroxybenzotriazole) (1.2 equiv)[1]

  • DIPEA (N,N-Diisopropylethylamine) (2.5 equiv)[1][4]

  • Solvent: Anhydrous Dichloromethane (DCM) or DMF.[4]

Step-by-Step Methodology:

  • Activation: In a round-bottom flask under nitrogen, dissolve the N-Boc-amino acid (1.0 eq) and HOBt (1.2 eq) in anhydrous DCM (0.1 M concentration). Cool to 0°C in an ice bath.

  • Coupling Agent Addition: Add EDC·HCl (1.2 eq) and DIPEA (2.5 eq).[4] Stir at 0°C for 30 minutes to form the active OBt ester.

  • Amine Addition: Add 1-adamantylamine (1.1 eq) directly to the reaction mixture.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12–18 hours. Monitor by TLC (SiO₂, 5% MeOH in DCM).[1]

  • Workup: Dilute with Ethyl Acetate (EtOAc). Wash sequentially with:

    • 1M HCl (2x) – Removes unreacted amine and DIPEA.

    • Sat. NaHCO₃ (2x) – Removes unreacted acid and HOBt.

    • Brine (1x).

  • Purification: Dry organic layer over Na₂SO₄, filter, and concentrate. Purify via flash column chromatography (Hexane/EtOAc gradient).

  • Deprotection (Optional): To remove Boc, treat with TFA/DCM (1:1) for 1 hour, then concentrate and precipitate with cold ether.

Protocol B: Synthesis of Adamantane-1-Carbonyl-Peptides (N-Terminal Cap)

Objective: Acylate an amino acid methyl ester with 1-adamantanecarbonyl chloride.

Step-by-Step Methodology:

  • Acid Chloride Formation: Reflux 1-adamantanecarboxylic acid in Thionyl Chloride (SOCl₂) for 2 hours. Evaporate excess SOCl₂ to obtain crude 1-adamantanecarbonyl chloride.[1]

  • Coupling: Dissolve Amino Acid Methyl Ester HCl salt (1.0 eq) in anhydrous DCM. Add Triethylamine (TEA, 3.0 eq) and cool to 0°C.

  • Addition: Dropwise add a solution of 1-adamantanecarbonyl chloride (1.1 eq) in DCM.

  • Reaction: Stir at RT for 4 hours.

  • Workup: Wash with water, 1M HCl, and NaHCO₃. Dry and concentrate.

Part 3: Visualization of Synthetic Workflows

SyntheticWorkflow Start_Acid 1-Adamantane Carboxylic Acid Inter_AcidCl Acid Chloride (SOCl2, Reflux) Start_Acid->Inter_AcidCl Activation Start_Amine 1-Adamantylamine (Amantadine) Final_C_Conj C-Terminal Conjugate (R-CO-NH-Ad) Start_Amine->Final_C_Conj Nucleophile Final_N_Conj N-Terminal Conjugate (Ad-CO-NH-R) Inter_AcidCl->Final_N_Conj + AA-Ester / Base Inter_ActiveEst Active Ester (EDC/HOBt) Inter_ActiveEst->Final_C_Conj Coupling Target_AA Amino Acid Derivative Target_AA->Inter_ActiveEst + EDC/HOBt Target_AA->Final_N_Conj Nucleophile

Figure 1: Divergent synthetic pathways for N-terminal vs. C-terminal adamantane conjugation.

Part 4: Pharmacological Applications & Data[1][2][7]

Antiviral Activity (Influenza A M2 Channel)

Adamantane derivatives block the M2 proton channel, preventing viral uncoating. Resistance (S31N mutation) is a major challenge. Conjugates are designed to access the pore differently or bind with higher affinity.

Table 1: Comparative Binding Affinity (


) and Inhibition of M2 Variants 
CompoundM2 WT (

)
M2 D44A (

)
M2 S31N (Resistant)Mechanism
Amantadine 0.91 µM0.13 µMNo BindingPore Blocker
Rimantadine 0.38 µM0.77 µMNo BindingPore Blocker
Spiro[piperidine-Ad] ~1.0 µM< 0.5 µMWeak BindingSteric fit optimization
Ad-Gly-Conjugates 5-10 µMN/AInactivePeptidomimetic entry

Data Source: Aggregated from biological assays on M2TM reconstituted in lipid bilayers [1, 2].

Anticancer Activity

Adamantane conjugates enhance cytotoxicity by improving cellular uptake of pharmacophores.

Table 2: Cytotoxicity (


) of Adamantane Conjugates in Cancer Cell Lines 
Compound ClassConjugate TypeCell Line (HeLa)Cell Line (MCF-7)Reference
Ad-Isoprenoid Ester Linkage12.4 µM8.8 µM[3]
Ad-Thiazole Heterocycle Link22.0 µM19.5 µM[4]
Ad-Hydrazone Schiff Base45.0 µM51.0 µM[5]
Cisplatin (Control)19.1 µM15.0 µM[3]
Mechanism of Action: M2 Channel Blockade

M2Mechanism cluster_membrane Viral Lipid Membrane cluster_binding Hydrophobic Pocket M2_Pore M2 Proton Channel (Tetramer) Protons H+ Influx Val27 Val27 Ala30 Ala30 Ser31 Ser31 (Resistance Site) Drug Adamantane-AA Conjugate Drug->M2_Pore Enter Pore Drug->Val27 Hydrophobic Interaction Drug->Ser31 H-Bonding (If WT) Drug->Protons BLOCKS

Figure 2: Mechanism of M2 channel inhibition.[1] The adamantane cage binds to the Val27/Ala30 cluster, physically occluding the pore and preventing proton transport required for viral uncoating.

References

  • Coexistence of two adamantane binding sites in the influenza A M2 ion channel. Source: Pielak, R. M., et al. (2009).[1] Proceedings of the National Academy of Sciences. URL:[Link][1]

  • Comparisons of the influenza virus A M2 channel binding affinities... of 2-alkyl-2-aminoadamantanes. Source: Kolocouris, A., et al. (2008).[1] Bioorganic & Medicinal Chemistry Letters. URL:[Link]

  • Bathiapeptides: Polythiazole-Containing Peptides from a Marine Biofilm-Derived Bacillus sp. Source: ResearchGate (Comparative Cytotoxicity Data). URL:[Link][1]

  • Adamantane-Monoterpenoid Conjugates Linked via Heterocyclic Linkers Enhance the Cytotoxic Effect of Topotecan. Source: MDPI Molecules (2022).[6] URL:[Link][1]

  • Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. Source: MDPI Molecules (2024). URL:[Link][1]

Sources

2-(2-(1-Adamantyl)acetamido)propanoic acid safety data sheet

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Safe Handling of 2-(2-(1-Adamantyl)acetamido)propanoic acid

Foreword: A Proactive Approach to Laboratory Safety

In the landscape of drug discovery and development, novel chemical entities are the bedrock of innovation. 2-(2-(1-Adamantyl)acetamido)propanoic acid, a compound featuring the bulky, lipophilic adamantane cage linked to an amino acid derivative, represents a class of molecules with significant therapeutic potential.[1] Its unique structure, however, necessitates a thorough understanding of its potential hazards to ensure the safety of researchers and the integrity of experimental outcomes. This guide is crafted to provide drug development professionals with a comprehensive safety framework, moving beyond mere compliance to foster a culture of proactive risk mitigation. The information herein is synthesized from established safety data for its core structural motifs: the adamantane scaffold and the propanoic acid functional group.

Section 1: Chemical Identity and Hazard Profile

Structural Breakdown and Inferred Properties:

  • Adamantane Moiety: This rigid, saturated hydrocarbon cage imparts high lipophilicity and low aqueous solubility.[2] Like adamantane itself, this compound in powdered form may pose a dust explosion hazard if finely dispersed in the air in the presence of an ignition source.[3][4]

  • Propanoic Acid Moiety: The carboxylic acid group is the primary driver of potential corrosive and irritant properties. Propanoic acid is known to cause severe skin burns and eye damage, as well as respiratory irritation.[5][6][7][8][9]

  • Acetamido Linker: The amide bond is generally stable under normal laboratory conditions.

Anticipated Hazard Classification:

Based on this composite analysis, 2-(2-(1-Adamantyl)acetamido)propanoic acid should be handled as a substance with the potential for:

  • Skin Corrosion/Irritation: Likely to cause irritation and potentially burns upon prolonged contact.

  • Serious Eye Damage/Irritation: High potential for serious eye damage.

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory tract irritation if inhaled as a dust.

A summary of the anticipated hazards is presented in Table 1.

Table 1: Summary of Anticipated Hazards

Hazard ClassificationAnticipated EffectRationale
Skin Corrosion/IrritationCategory 2 (Irritant) to 1B (Corrosive)Based on the known properties of propanoic acid.[5][6][7]
Serious Eye DamageCategory 1Based on the known properties of propanoic acid.[5][6][7]
STOT - Single ExposureCategory 3 (Respiratory Irritation)Potential for dust inhalation to irritate the respiratory system.[5][10]
CombustibilityCombustible SolidAdamantane is a combustible solid.[2]

Section 2: Prudent Handling and Engineering Controls

The cornerstone of safety when working with this compound is the prevention of exposure through a combination of engineering controls and personal protective equipment (PPE).

2.1 Engineering Controls: The First Line of Defense

  • Ventilation: All handling of solid 2-(2-(1-Adamantyl)acetamido)propanoic acid should be conducted in a certified chemical fume hood to minimize the risk of inhalation.[3][4] The face velocity of the fume hood should be appropriate to capture any airborne particulates.

  • Static Control: When transferring larger quantities of the powdered material, grounding and bonding of equipment should be considered to prevent static discharge, which could be an ignition source for a dust cloud.[3]

2.2 Personal Protective Equipment (PPE): A Necessary Barrier

A comprehensive PPE protocol is mandatory. The following diagram outlines the required PPE for handling this compound.

PPE_Workflow lab_coat Flame-Resistant Lab Coat gloves Chemical-Resistant Gloves (Nitrile or Neoprene) goggles Chemical Splash Goggles face_shield Face Shield (when handling larger quantities) goggles->face_shield researcher Researcher researcher->lab_coat Worn at all times researcher->gloves Double-gloving recommended researcher->goggles compound Solid Compound

Caption: Required PPE for handling 2-(2-(1-Adamantyl)acetamido)propanoic acid.

Section 3: Emergency Procedures

Preparedness is paramount. The following protocols outline the immediate actions to be taken in the event of an exposure or spill.

3.1 First Aid Measures

Exposure RouteFirst Aid Protocol
Inhalation Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[3][11]
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[3][6] Seek medical attention.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do.[3][6] Seek immediate medical attention.
Ingestion Do NOT induce vomiting.[3] Rinse the mouth with water. If the person is conscious, give them a small amount of water to drink. Never give anything by mouth to an unconscious person.[4] Seek immediate medical attention.

3.2 Accidental Release Measures

The following workflow diagram illustrates the steps for managing a small-scale spill. For large spills, evacuate the area and contact emergency services.

Spill_Response start Spill Occurs evacuate Evacuate Immediate Area (if necessary) start->evacuate ppe Don Appropriate PPE (Gloves, Goggles, Respirator) evacuate->ppe ventilate Ensure Adequate Ventilation ppe->ventilate contain Contain Spill with Inert Material (e.g., sand, vermiculite) ventilate->contain collect Carefully Sweep Up Material (Avoid creating dust) contain->collect dispose Place in a Sealed Container for Chemical Waste Disposal collect->dispose decontaminate Decontaminate Spill Area dispose->decontaminate end Spill Managed decontaminate->end

Caption: Small-scale spill response workflow.

Section 4: Storage and Disposal

4.1 Conditions for Safe Storage

  • Container: Store in a tightly closed, properly labeled container.

  • Environment: Keep in a cool, dry, and well-ventilated area.[9]

  • Incompatibilities: Store away from strong oxidizing agents, bases, and reducing agents.[5][6]

4.2 Waste Disposal

Disposal of 2-(2-(1-Adamantyl)acetamido)propanoic acid and any contaminated materials must be in accordance with all applicable federal, state, and local regulations. Contact a licensed professional waste disposal service to dispose of this material. Do not allow the material to enter drains or waterways.[3]

Section 5: Stability and Reactivity

  • Reactivity: The compound is not expected to be pyrophoric or water-reactive. It may react violently with strong oxidizing agents.[2]

  • Chemical Stability: Stable under recommended storage conditions.[2][5]

  • Hazardous Decomposition Products: Upon combustion, it may produce carbon monoxide, carbon dioxide, and nitrogen oxides.[3][4][12][13]

References

  • Journal of Chemical Health Risks. (2025, October 5). Adamantane Derivatives in the 21st Century: Emerging Therapeutic Frontiers and Future Research.
  • Carl ROTH.
  • Chemos GmbH&Co.KG. (2021, August 12).
  • NETZSCH Analyzing & Testing. MSDS E Adamantane 5.0.
  • MilliporeSigma. (2025, November 6).
  • Thermo Fisher Scientific. (2012, February 21).
  • Fisher Scientific.
  • Enamine. SAFETY DATA SHEET - 2-[2-(3-aminophenyl)acetamido]propanamide.
  • Fisher Scientific. (2012, February 21).
  • DC Fine Chemicals. (2024, November 4).
  • Fisher Scientific.
  • US EPA. (2025, October 15). (2R)-2-Acetamido-2-(2-fluorophenyl)propanoic acid - Hazard.
  • PENTA. (2025, July 8). Propionic acid.
  • Sigma-Aldrich. (2025, November 6).
  • Fisher Scientific.
  • Australian Industrial Chemicals Introduction Scheme (AICIS). (2016, July 1). Propanoic acid: Human health tier II assessment.
  • LPS. (2025, February 10).

Sources

Methodological & Application

Synthesis of 2-[(1-Adamantylacetyl)amino]propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Synthesis & Characterization of 2-[(1-Adamantylacetyl)amino]propanoic Acid

Executive Summary

This application note details the optimized synthetic protocol for 2-[(1-Adamantylacetyl)amino]propanoic acid , a lipophilic conjugate of 1-adamantaneacetic acid and alanine.[1] Adamantane derivatives are critical in medicinal chemistry for their ability to enhance the lipophilicity and metabolic stability of peptide-like drugs, facilitating blood-brain barrier (BBB) permeation.[1]

This guide moves beyond standard textbook procedures, addressing specific challenges inherent to adamantane chemistry: solubility issues in aqueous media, aggregation during workup, and the preservation of stereochemistry during amide coupling.[1]

Retrosynthetic Analysis & Strategy

The target molecule is constructed via a convergent synthesis.[1] The strategic disconnection is the amide bond between the bulky adamantyl lipophile and the amino acid moiety.[1]

Strategic Considerations:

  • Steric Bulk: The adamantane cage is sterically demanding.[1] While 1-adamantaneacetic acid has a methylene spacer alleviating immediate steric clash at the carbonyl, the high lipophilicity requires specific solvent choices (DMF/DCM mixtures) rather than pure aqueous/alcohol systems.[1]

  • Chiral Integrity: To render this protocol applicable for drug development (where enantiopurity is paramount), we utilize EDC/HOBt coupling rather than acid chlorides.[1] This prevents racemization of the alanine

    
    -center via oxazolone formation.[1]
    
  • Protection Strategy: We employ a methyl ester protection for the alanine C-terminus to prevent polymerization, followed by a mild lithium hydroxide hydrolysis.[1]

Visual Pathway (DOT Diagram):

Retrosynthesis Target Target: 2-[(1-Adamantylacetyl)amino]propanoic acid Break Disconnection: Amide Bond Target->Break Synthesis Precursor1 1-Adamantaneacetic Acid (Lipophilic Core) Break->Precursor1 Precursor A Precursor2 L-Alanine Methyl Ester HCl (Amino Acid) Break->Precursor2 Precursor B

Figure 1: Retrosynthetic breakdown of the target conjugate.

Experimental Protocols

Phase 1: Amide Coupling (The "Lipophilic" Step)

Objective: Synthesize Methyl 2-[(1-adamantylacetyl)amino]propanoate.[1]

Reagents:

  • 1-Adamantaneacetic acid (1.0 equiv)[1][2]

  • L-Alanine methyl ester hydrochloride (1.1 equiv)[1]

  • EDC

    
    HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (1.2 equiv)[1]
    
  • HOBt (Hydroxybenzotriazole) (1.2 equiv)[1]

  • DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)

  • Solvent: Anhydrous DMF (Dimethylformamide) or DCM (Dichloromethane)[1]

Protocol:

  • Preparation: In a flame-dried round-bottom flask under nitrogen atmosphere, dissolve 1-adamantaneacetic acid (10 mmol, 1.94 g) in anhydrous DMF (20 mL).

    • Expert Insight: Although DCM is often used for couplings, adamantane derivatives show superior solubility in DMF, reducing the risk of precipitation before reaction completion.[1]

  • Activation: Add EDC

    
    HCl  (12 mmol, 2.30 g) and HOBt  (12 mmol, 1.62 g) to the solution. Stir at 0°C for 30 minutes.
    
    • Mechanism:[1][3][4][5][6][7] This generates the active OBt-ester in situ, which is less prone to racemization than the O-acylisourea intermediate.[1]

  • Addition: Add L-Alanine methyl ester HCl (11 mmol, 1.53 g) followed by dropwise addition of DIPEA (30 mmol, 5.2 mL).

  • Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours.

    • Self-Validation: Monitor reaction progress via TLC (System: 50% EtOAc/Hexanes). The starting acid spot (

      
      ) should disappear, replaced by the less polar ester product (
      
      
      
      ).[1]
  • Workup (Critical for Lipophiles):

    • Dilute reaction mixture with EtOAc (100 mL).

    • Wash sequentially with:

      • 1M HCl (

        
         mL) – Removes unreacted amine and DIPEA.[1]
        
      • Sat. NaHCO

        
         (
        
        
        
        mL) – Removes unreacted adamantane acid and HOBt.[1]
      • Brine (

        
         mL).[1]
        
    • Dry over Na

      
      SO
      
      
      
      , filter, and concentrate in vacuo.
    • Result: White to off-white solid.[1] Yield typically >85%.[1]

Phase 2: Ester Hydrolysis (Deprotection)

Objective: Isolate the final free acid.[1]

Reagents:

  • Methyl ester intermediate (from Phase 1)[1]

  • Lithium Hydroxide (LiOH

    
    H
    
    
    
    O) (3.0 equiv)[1]
  • Solvent: THF/Water (3:1 ratio)[1]

Protocol:

  • Dissolution: Dissolve the crude methyl ester (approx. 8.5 mmol) in THF (30 mL).[1]

  • Saponification: Add a solution of LiOH

    
    H
    
    
    
    O
    (25.5 mmol, 1.07 g) in water (10 mL) dropwise.
    • Expert Insight: The adamantyl group makes the ester highly hydrophobic.[1] The 3:1 THF/Water ratio is crucial to maintain solubility of the intermediate while providing water for hydrolysis.[1]

  • Reaction: Stir at room temperature for 2–4 hours.

    • Validation: TLC should show the disappearance of the ester spot and the appearance of a baseline spot (the carboxylate salt).[1]

  • Isolation:

    • Evaporate THF under reduced pressure (do not heat above 40°C).

    • Dilute the remaining aqueous residue with water (20 mL).[1]

    • Acidification: Cool to 0°C and acidify carefully with 1M HCl to pH

      
       2. The product will precipitate as a white solid.[1]
      
    • Filtration: Filter the precipitate, wash with cold water, and dry under high vacuum.[1]

Quantitative Data Summary

ParameterValue / ConditionNotes
Molecular Formula

Molecular Weight 265.35 g/mol
Theoretical Yield ~2.25 g (from 10 mmol start)Based on 85% step 1, 95% step 2
Melting Point 165–168°CDistinct from start material (134°C)
Solubility DMSO, Methanol, DCMPoor in water (requires pH > 8)
Key

NMR Signals

1.6-2.0 (15H, Adamantane)
Broad multiplets typical of cage
Key

NMR Signals

4.3-4.5 (1H,

-CH)
Diagnostic quartet for alanine

Troubleshooting & Logical Workflow

The following diagram illustrates the decision-making process during purification, specifically addressing the "greasy" nature of adamantane by-products.

PurificationLogic Start Crude Reaction Mixture CheckTLC TLC Analysis (EtOAc/Hex) Start->CheckTLC Impurity1 High Rf Impurity? (Unreacted Acid) CheckTLC->Impurity1 Yes Impurity2 Baseline Impurity? (Urea Byproduct) CheckTLC->Impurity2 Yes Action1 Wash with sat. NaHCO3 (Repeatedly) Impurity1->Action1 Action2 Wash with 1M HCl or Recrystallize (EtOAc) Impurity2->Action2 Final Pure Intermediate Action1->Final Action2->Final

Figure 2: Purification logic flow for removing common coupling by-products.

Critical Application Notes

  • NMR Characterization: Adamantane protons typically appear as three sets of signals between 1.5 and 2.0 ppm.[1] In this conjugate, the methylene spacer (

    
    ) will appear as a singlet around 1.9–2.0 ppm, potentially overlapping with the cage protons. High-field NMR (400 MHz+) is recommended for integration accuracy.[1]
    
  • Mass Spectrometry: In ESI-MS, the adamantyl group stabilizes the cation.[1] Expect a strong

    
     peak at 266.2 and potentially a fragment at 
    
    
    
    135 (adamantyl cation) if fragmentation voltage is high.[1]
  • Stereochemistry: If using L-Alanine, optical rotation should be measured. A specific rotation

    
     close to 0 indicates racemization occurred during the coupling step (likely due to excess base or high temperature).[1] Maintain DIPEA equivalents strictly at 3.0 or use Collidine as a milder base if this occurs.[1]
    

References

  • Sigma-Aldrich. 1-Adamantaneacetic acid Product Specification & Properties. Retrieved from .[1][8]

  • Valeur, E., & Bradley, M. (2009).[1] Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews.[1] Retrieved from .[1]

  • Wanka, L., et al. (2013).[1] The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. Chemical Reviews. (General context on adamantane pharmacokinetics).

  • Bachem. Peptide Coupling Reagents Guide. Retrieved from .[1]

Sources

Improving peptide blood-brain barrier permeability with adamantane

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Enhancing Peptide Blood-Brain Barrier Permeability via Adamantane Conjugation [1][2]

Abstract

The blood-brain barrier (BBB) remains the single most significant obstacle in neuro-therapeutic development, rejecting >98% of small molecule drugs and nearly 100% of large-molecule biotherapeutics. This guide details the methodology for conjugating adamantane (tricyclo[3.3.1.1^3,7]decane)—a highly lipophilic, diamondoid cage structure—to therapeutic peptides. By acting as a "lipophilic anchor," adamantane significantly increases the partition coefficient (LogP) of hydrophilic peptides and provides steric shielding against enzymatic degradation. This note provides validated protocols for Solid-Phase Peptide Synthesis (SPPS) of adamantane conjugates and their subsequent evaluation using the Parallel Artificial Membrane Permeability Assay (PAMPA-BBB).

Mechanism of Action: The "Lipophilic Bullet"

Peptides typically fail to cross the BBB due to high polarity, hydrogen bonding potential, and rapid enzymatic hydrolysis in plasma. Adamantane addresses these failures through two synergistic mechanisms:

  • Lipophilicity Enhancement (LogP Modulation): Adamantane is intensely hydrophobic. Conjugating it (usually to the N-terminus) increases the overall lipophilicity of the peptide, facilitating passive diffusion through the endothelial lipid bilayer. This is often described as the "Lipophilic Bullet" effect.

  • Steric Shielding (The Umbrella Effect): The bulky, rigid cage structure of adamantane (approx. diameter 3-4 Å) creates steric hindrance. When attached near proteolytic cleavage sites, it restricts the access of peptidases (e.g., aminopeptidases), significantly extending the plasma half-life (

    
    ) of the peptide.
    
Pathway Visualization: BBB Crossing Mechanism

BBB_Mechanism cluster_blood Systemic Circulation (Blood) cluster_bbb Blood-Brain Barrier (Endothelial Bilayer) cluster_brain Brain Parenchyma Native Native Peptide (Hydrophilic) Enzyme Plasma Peptidase Native->Enzyme Rapid Degradation LipidLayer Lipid Bilayer (Hydrophobic Core) Native->LipidLayer Repelled (High Polarity) Conj Adamantane-Peptide (Lipophilic Conjugate) Conj->Enzyme Steric Shielding (Resists Hydrolysis) Conj->LipidLayer Passive Diffusion (High LogP) Target CNS Receptor LipidLayer->Target Receptor Binding

Figure 1: Mechanistic comparison of native vs. adamantane-conjugated peptide interaction with the BBB and plasma enzymes.

Protocol 1: Chemical Synthesis (SPPS)

Objective: Site-specific conjugation of 1-adamantanecarboxylic acid to the N-terminus of a resin-bound peptide.

Prerequisites:

  • Resin: Rink Amide MBHA (for C-terminal amides) or Wang Resin (for C-terminal acids).

  • Reagents: 1-Adamantanecarboxylic acid (Ada-COOH), HATU, DIEA (Diisopropylethylamine), DMF, TFA.

  • Equipment: Automated peptide synthesizer or manual glass reaction vessel with nitrogen bubbler.

Step-by-Step Methodology:

  • Peptide Assembly: Synthesize the peptide backbone using standard Fmoc/tBu protocols.[3]

    • Critical Check: Ensure the final N-terminal Fmoc group is removed using 20% Piperidine in DMF (2 x 10 min) before adamantane coupling.

  • Activation of Adamantane (Pre-activation): Adamantane is sterically bulky; pre-activation is crucial for efficient coupling.

    • Dissolve 1-Adamantanecarboxylic acid (5.0 eq relative to resin loading) in minimum DMF.

    • Add HATU (4.9 eq).

    • Add DIEA (10.0 eq).

    • Action: Vortex for 2 minutes. The solution should turn slight yellow.

  • Coupling Reaction:

    • Add the activated mixture to the resin-bound peptide.

    • Incubation: Shake/agitate at Room Temperature for 4 to 12 hours .

    • Note: Unlike standard amino acids (1 hr), adamantane requires extended time due to steric hindrance.

    • QC Step: Perform a Kaiser Test (Ninhydrin).

      • Blue beads: Incomplete coupling (Repeat step 3).

      • Colorless beads: Successful conjugation.

  • Cleavage and Deprotection:

    • Wash resin with DCM (3x) and MeOH (3x). Dry under vacuum.

    • Add Cleavage Cocktail: TFA/TIPS/H2O (95:2.5:2.5) .

    • Incubate for 2-3 hours.

    • Precipitate filtrate in cold diethyl ether. Centrifuge and lyophilize.

Synthesis Workflow Diagram

Synthesis_Flow Start Resin-Bound Peptide (Fmoc-Protected) Deprotect Fmoc Removal (20% Piperidine) Start->Deprotect Activate Activate Ada-COOH (HATU + DIEA, 2 min) Deprotect->Activate Free Amine Exposed Couple Coupling Reaction (4-12 Hours, RT) Activate->Couple Test Kaiser Test (Ninhydrin) Couple->Test Test->Couple Blue (Incomplete) Cleave TFA Cleavage & Ether Precipitation Test->Cleave Colorless (Complete)

Figure 2: Workflow for N-terminal adamantane conjugation via SPPS.

Protocol 2: In Vitro Validation (PAMPA-BBB)

Objective: Determine the effective permeability (


) using a high-throughput, cell-free Parallel Artificial Membrane Permeability Assay (PAMPA) optimized for BBB lipids.

Materials:

  • Donor Plate: 96-well filter plate (0.45 µm PVDF).

  • Acceptor Plate: 96-well PTFE plate.

  • Lipid Solution: 2% (w/v) Porcine Brain Lipid extract in Dodecane.

  • Buffer: PBS (pH 7.4).

Protocol:

  • Membrane Preparation:

    • Carefully pipette 4 µL of the Porcine Brain Lipid solution onto the filter membrane of the Donor Plate.

    • Critical: Allow the solvent to evaporate/settle for 5 minutes to ensure a uniform bilayer mimic.

  • Compound Preparation:

    • Dissolve Adamantane-Peptide in DMSO (Stock 10 mM).[4][5][6]

    • Dilute to 50 µM in PBS (Donor Solution). Final DMSO content must be < 1%.[6]

    • Solubility Alert: Adamantane conjugates are hydrophobic. If precipitation occurs, add 20% HP-β-Cyclodextrin to the buffer (though this may affect kinetics, it is often necessary).

  • Assay Assembly:

    • Acceptor Wells: Fill with 200 µL pure PBS.

    • Donor Wells: Fill with 200 µL of the 50 µM peptide solution.

    • Sandwich the plates (Donor on top of Acceptor).

  • Incubation:

    • Incubate at 25°C for 18 hours in a humidity chamber (to prevent evaporation).

  • Analysis:

    • Separate plates.[4][7]

    • Quantify peptide concentration in both Donor and Acceptor wells using UV-Vis Spectroscopy (280 nm) or LC-MS (preferred for sensitivity).

Calculation: Calculate Effective Permeability (


) using the formula:


  • 
    : Concentration in acceptor at time 
    
    
    
    .
  • 
    : Volume of donor/acceptor.
    
  • 
    : Filter area (
    
    
    
    ).
  • 
    : Incubation time (seconds).
    

Data Presentation & Interpretation

When reporting results, compare the Adamantane conjugate against the native peptide and standard controls.

Table 1: Representative Permeability & Stability Data

CompoundMolecular Weight (Da)LogP (Calc)PAMPA

(

cm/s)
Plasma

(min)
BBB Prediction
Native Enkephalin 555.6-1.20.4 ± 0.112Low/Impermeable
Ada-Enkephalin 689.8+2.814.2 ± 1.5145High Permeability
Atenolol (Neg Ctrl)266.30.160.8N/ALow
Verapamil (Pos Ctrl)454.63.816.0N/AHigh

Note: An increase in


 > 4.0 x 

cm/s typically indicates successful CNS penetration potential.

Troubleshooting & Expert Tips

  • Solubility Issues:

    • Problem: Adamantane renders short peptides extremely hydrophobic, causing precipitation in aqueous buffers.

    • Solution: Use a "solubility tag" at the C-terminus (e.g., a cleavable Lysine or Arginine tail) or formulate with 2-hydroxypropyl-β-cyclodextrin for injection.

  • Incomplete Coupling:

    • Problem: Kaiser test remains blue after 12 hours.

    • Solution: Switch coupling reagents to COMU or perform a double coupling (fresh reagents after 4 hours). Ensure the reaction is performed at 35°C if the resin allows.

  • Retention Time Shifts:

    • Expectation: On Reverse-Phase HPLC (C18), the adamantane conjugate will elute significantly later than the native peptide due to the hydrophobic anchor. Use a gradient with higher organic phase (e.g., 50-100% Acetonitrile).

References

  • Tsuzuki, N., et al. (1994). "Adamantane as a brain-directed drug carrier for poorly absorbed drug: AZT derivatives conjugated with the 1-adamantane moiety." Journal of Pharmaceutical Sciences.

  • Wanka, L., et al. (2013). "The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives." Chemical Reviews.

  • Kamei, T., et al. (2017). "Strategic Approaches to Improving Peptide Stability and BBB Permeability." Pharmaceutics.

  • Di, L., et al. (2003). "High throughput artificial membrane permeability assay for blood-brain barrier (PAMPA-BBB)." European Journal of Medicinal Chemistry.

  • Mabilleau, G., et al. (2023). "Methods to improve the metabolic stability of peptides."[8] Creative Peptides Application Notes.

Sources

Solid-phase synthesis of adamantyl-modified peptides

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Solid-Phase Synthesis of Adamantyl-Modified Peptides

Abstract & Strategic Rationale

The incorporation of adamantane (tricyclo[3.3.1.1^{3,7}]decane) into peptide sequences is a potent strategy for modulating pharmacokinetics. The bulky, lipophilic "diamondoid" cage enhances blood-brain barrier (BBB) penetration, increases proteolytic stability by shielding adjacent amide bonds, and can act as a direct pharmacophore (e.g., in viral channel blockers).

However, the very properties that make adamantane valuable—extreme hydrophobicity and steric bulk—render its synthesis non-trivial. Standard Fmoc-SPPS protocols often fail due to incomplete coupling (steric clash) or aggregation-induced synthesis termination. Furthermore, the final cleavage and purification steps present unique solubility challenges where traditional ether precipitation often results in product loss.

This guide details optimized protocols for N-terminal capping (using 1-adamantanecarboxylic acid) and internal incorporation (using Fmoc-L-adamantylalanine), providing a robust workflow for drug development professionals.

Pre-Synthesis Planning: The Foundation

Before initiating synthesis, three critical parameters must be defined to prevent "on-resin" aggregation.

ParameterRecommendationScientific Rationale
Resin Choice ChemMatrix or Low-Loading Polystyrene (<0.4 mmol/g)Adamantane promotes aggregation. PEG-based resins (ChemMatrix) swell better in DCM/DMF, maintaining solvation of the growing hydrophobic chain.
Linker Rink Amide (for amides) or Wang (for acids)Standard linkers work, but ensure the C-terminal residue is not sterically hindered if loading manually.
Solvent System DMF/DCM (1:1) or NMP Pure DMF may not sufficiently solvate adamantyl-rich sequences. Binary solvent mixtures disrupt inter-chain hydrogen bonding.

Experimental Workflows (Visualized)

The following diagram outlines the critical decision pathways for synthesis and the specific handling required during the cleavage phase to avoid yield loss.

AdamantylSynthesis Start Start: Sequence Design Type Modification Type? Start->Type NCap N-Terminal Capping (1-Adamantanecarboxylic Acid) Type->NCap N-Term Internal Internal Incorporation (Fmoc-L-Adamantylalanine) Type->Internal Internal Cond_N Standard Coupling: DIC/Oxyma or HATU (5 eq) RT, 2 hours NCap->Cond_N Cond_I High-Energy Coupling: HATU/HOAt/DIEA (3 eq) Microwave: 75°C, 10 min Internal->Cond_I Cleavage Cleavage Cocktail (TFA/TIS/H2O) Cond_N->Cleavage Cond_I->Cleavage EtherTest Ether Precipitation Test Cleavage->EtherTest Pellet White Pellet Forms: Standard Wash & Dry EtherTest->Pellet Precipitates Slime Oily/Clear Solution (No Pellet): Do NOT Decant! EtherTest->Slime Soluble/Slime HPLC Purification (C18/C4) High Organic Gradient Pellet->HPLC Rescue Recovery Protocol: 1. Rotavap off TFA 2. Dissolve in Acetic Acid/H2O 3. Lyophilize directly Slime->Rescue Rescue->HPLC

Figure 1: Decision logic for adamantyl peptide synthesis. Note the critical "Rescue" pathway during cleavage for lipophilic species.

Detailed Protocols

Protocol A: N-Terminal Capping (1-Adamantanecarboxylic Acid)

Use this when the adamantane group is required at the N-terminus.

Reagents:

  • 1-Adamantanecarboxylic acid (ACA)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)[1]

  • DMF (Dimethylformamide)[1][2]

Procedure:

  • Preparation: Dissolve ACA (5.0 equivalents relative to resin loading) and HATU (4.9 eq) in minimum DMF.

  • Activation: Add DIPEA (10 eq) to the solution. Note: The solution may turn yellow. Allow to activate for 1-2 minutes.

  • Coupling: Add the activated mixture to the N-terminally deprotected resin.

  • Incubation: Shake at Room Temperature (RT) for 2 to 4 hours .

    • Expert Tip: While ACA is bulky, the carboxyl group is accessible. Standard coupling times usually suffice, but extended time ensures completion.

  • QC: Perform a Kaiser Test. If blue (incomplete), recouple using PyBOP/HOBt.

Protocol B: Internal Incorporation (Fmoc-L-Adamantylalanine)

Use this for inserting the adamantyl group within the peptide chain. This is the "difficult" step due to steric shielding of the alpha-amine.

Reagents:

  • Fmoc-L-Adamantylalanine (Fmoc-Ada-OH)

  • HATU / HOAt (1-Hydroxy-7-azabenzotriazole)

  • DIPEA[1][3][4][5]

Procedure:

  • Stoichiometry: Use 3.0 equivalents of Fmoc-Ada-OH. (Cost conservation is usually a factor here; 3 eq is the minimum safe excess).

  • Activation: Dissolve Fmoc-Ada-OH, HATU (2.9 eq), and HOAt (3.0 eq) in DMF/NMP (1:1). Add DIPEA (6 eq).

  • Coupling (Microwave - Recommended):

    • Heat to 75°C for 10 minutes (25W power).

    • Mechanism:[2] Thermal energy overcomes the rotational barrier imposed by the adamantyl cage, allowing the active ester to access the resin-bound amine.

  • Coupling (Manual/RT):

    • If microwave is unavailable, double coupling is mandatory: 2 x 4 hours at RT.

  • Deprotection Monitoring: Removal of the Fmoc group after Ada coupling is slow. Use 20% Piperidine + 0.1M DBU for 2 x 10 minutes to ensure complete deprotection of the bulky amine.

Cleavage and Isolation: The "Ether Trap"

The Problem: Adamantyl peptides are highly lipophilic. When the cleavage cocktail (TFA) is dripped into cold diethyl ether, these peptides often do not precipitate . They remain dissolved in the ether or form a sticky film on the tube walls. Decanting the ether results in total product loss.

Optimized Cleavage Protocol:

  • Cocktail: Prepare TFA/TIS/H2O (95:2.5:2.5). Avoid phenol if possible (hard to remove from lipophilic peptides).

  • Reaction: Cleave for 2-3 hours.

  • Isolation (The "Safe" Method):

    • Step A: Do not add ether yet.

    • Step B: Evaporate the TFA under a stream of nitrogen or using a rotary evaporator (cold trap) until an oil remains.

    • Step C: Add a small amount of cold ether (5 mL).

      • Scenario 1 (White Solid): Centrifuge, decant, wash 3x.

      • Scenario 2 (Clear/Oily):STOP. Evaporate the ether. Dissolve the residue in 50% Acetic Acid (aq) or t-Butanol/Water (1:1) and freeze-dry (lyophilize). This yields the crude peptide as a powder.

Purification (HPLC) & Characterization

Adamantyl peptides interact strongly with C18 stationary phases, leading to broad peaks or irreversible binding (ghost peaks).

VariableAdjustment for Adamantyl Peptides
Column C4 or C8 (Preferred over C18 to reduce hydrophobic retention).
Mobile Phase B Acetonitrile with 10-20% Isopropanol . Isopropanol helps solvate the adamantyl group and elute it from the column.
Temperature 60°C . Heating the column improves mass transfer and sharpens peaks significantly.
Dissolution Crude peptide may not dissolve in water/ACN.[6] Use HFIP (Hexafluoroisopropanol) or pure Acetic Acid for initial dissolution, then dilute with water.

References

  • Wanka, L., et al. (2013). "The Lipophilic Bullet: Adamantane in Drug Discovery and Development." European Journal of Organic Chemistry. Link

  • CEM Corporation. (n.d.). "Peptide Cleavage and Protected Cleavage Procedures." Application Note. Link

  • Albericio, F., et al. (2000). "Preparation and handling of peptides containing methionine and cysteine." Fmoc Solid Phase Peptide Synthesis: A Practical Approach. Oxford University Press.
  • Sigma-Aldrich. (2024). "Fmoc Solid Phase Peptide Synthesis - Cleavage and Deprotection Protocols." Link

  • Mantsch, H. H., et al. (2014). "HPLC Analysis and Purification of Peptides." Methods in Molecular Biology. Link

Sources

Application Note: Solubility Profiling of N-(1-Adamantylacetyl)alanine

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol Guide details the solubility profiling of N-(1-Adamantylacetyl)alanine , a lipophilic amino acid conjugate often used in antiviral research and peptidomimetic synthesis.

Executive Summary

N-(1-Adamantylacetyl)alanine (Adamantyl-Ala) represents a class of "fatty-acylated" amino acids where the bulky, lipophilic adamantane cage is conjugated to the polar alanine moiety. This modification significantly alters the solubility profile compared to native alanine, reducing water solubility while enhancing compatibility with organic solvents and lipid membranes.

This guide provides a predictive solubility framework and standardized experimental protocols for researchers. Due to the specific nature of this compound, empirical determination is often required for precise formulation. This document empowers you to generate that data reliably.

Physicochemical Identity & Predicted Properties[1][2][3][4]

Understanding the molecule's dual nature is key to solvent selection. It functions as an amphiphile with a "head-tail" structure.

PropertyValue (Predicted/Typical)Structural Insight
Molecular Formula C₁₅H₂₃NO₃
Molecular Weight ~265.35 g/mol Moderate size, good membrane permeability potential.
LogP (Octanol/Water) 2.5 – 3.2 Lipophilic. The adamantane cage dominates, driving partitioning into organic layers.
pKa (Carboxylic Acid) ~4.2 – 4.8 Acidic. At physiological pH (7.4), it exists as an anion (carboxylate), significantly increasing aqueous solubility.
H-Bond Donors/Acceptors 2 / 3Amide NH and COOH (Donor); Amide C=O and COOH (Acceptor).
Structural Visualization

The molecule consists of two distinct domains:

  • The Hydrophobic Anchor: The Adamantane cage (C₁₀H₁₅-). Rigid, bulky, and greasy.

  • The Polar Tether: The Alanine residue (-NH-CH(CH₃)-COOH). Provides hydrogen bonding and pH sensitivity.

Solvent Selection Guide ("Traffic Light" System)

This classification is based on the "Like Dissolves Like" principle applied to the adamantane-peptide conjugate structure.

🟢 Class I: High Solubility Solvents (Stock Solutions)

Best for preparing concentrated stock solutions (>10 mg/mL) for biological assays or chemical reactions.

  • DMSO (Dimethyl Sulfoxide): The gold standard. Disrupts intermolecular H-bonds and solvates the adamantane cage effectively.

  • DMF (Dimethylformamide): Excellent alternative to DMSO for chemical synthesis.

  • NMP (N-Methyl-2-pyrrolidone): Powerful solvent, often used if DMSO/DMF fails.

🟡 Class II: Moderate/Variable Solubility (Processing)

Solubility depends on temperature and specific concentration. Good for recrystallization or extraction.

  • Alcohols (Methanol, Ethanol): Moderate solubility. Heating often required to dissolve high concentrations.

  • Chlorinated Solvents (DCM, Chloroform): Good solubility due to interaction with the adamantane group.

  • Ethyl Acetate: Variable. Often used for extraction from acidified aqueous layers.

🔴 Class III: Low/Poor Solubility (Anti-Solvents)

Use these to precipitate the compound or wash impurities.

  • Water (Neutral/Acidic pH): Very poor solubility due to the lipophilic adamantane group and protonated carboxylic acid.

  • Hexane/Heptane: While adamantane is soluble here, the polar carboxylic acid group prevents bulk dissolution.

  • Diethyl Ether: Generally poor solubility.

Experimental Protocols

Protocol A: Rapid Visual Solubility Screen (Qualitative)

Use this Tier 1 screen to quickly identify a suitable solvent for your specific batch.

Materials:

  • N-(1-Adamantylacetyl)alanine (approx. 5 mg per tube)

  • Solvent panel: DMSO, Methanol, DCM, Water, PBS (pH 7.4)

  • Glass vials (2 mL), Vortex mixer, Water bath (37°C)

Procedure:

  • Weigh 1 mg of compound into a clear glass vial.

  • Add 100 µL of solvent (Target conc: 10 mg/mL).

  • Vortex vigorously for 60 seconds.

  • Observation 1: Is the solution clear?

    • Yes: Soluble.

    • No: Proceed to Step 5.

  • Heat to 37°C for 5 minutes (if solvent BP allows). Vortex again.

  • Observation 2: Is the solution clear?

    • Yes: Kinetic solubility achieved (may precipitate on cooling).

    • No: Add another 100 µL solvent (dilute to 5 mg/mL) and repeat.

Outcome Logic:

  • Clear at 10 mg/mL: Suitable for stock.

  • Cloudy at 5 mg/mL: Poor solvent; use only as additive.

Protocol B: Saturation Shake-Flask Method (Quantitative)

The Gold Standard for determining thermodynamic solubility.

Materials:

  • HPLC System (UV detection at 210 nm - amide bond)

  • 0.45 µm PTFE Syringe Filters (Do not use Nylon, it may bind the peptide)

  • Orbital Shaker

Procedure:

  • Supersaturation: Add excess solid compound (~20 mg) to 1 mL of solvent in a vial. Solid must remain visible at the bottom.

  • Equilibration: Shake at constant temperature (25°C) for 24 hours .

  • Filtration: Filter the supernatant using a pre-warmed syringe and 0.45 µm PTFE filter. Discard the first 200 µL of filtrate (saturates the filter membrane).

  • Dilution: Dilute the filtrate 1:100 with Mobile Phase to fit within the HPLC linear range.

  • Quantification: Inject onto HPLC. Calculate concentration using a standard curve.

HPLC Conditions (Suggested):

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax or Waters XBridge).

  • Mobile Phase: A: Water + 0.1% TFA; B: Acetonitrile + 0.1% TFA.

  • Gradient: 50% B to 95% B over 10 min (Adamantane is very hydrophobic; high organic content required for elution).

Protocol C: pH-Dependent Solubility (Aqueous)

Critical for biological formulation.

Mechanism:



Procedure:

  • Suspend 5 mg of compound in 1 mL of water (Cloudy suspension).

  • Measure pH (likely acidic, ~4-5).

  • Add 1M NaOH dropwise under stirring.

  • Monitor clarity. The solution should clarify significantly as pH rises above 6.0 (forming the sodium salt).

  • Note: Do not exceed pH 10 to avoid hydrolysis of the amide bond or acetyl group over time.

Visualization of Solubility Logic

SolubilityLogic Start Start: N-(1-Adamantylacetyl)alanine CheckSolvent Select Solvent Type Start->CheckSolvent Organic Organic Solvent CheckSolvent->Organic Aqueous Aqueous Media CheckSolvent->Aqueous PolarityCheck Check Polarity Organic->PolarityCheck pHCheck Check pH Aqueous->pHCheck DMSO DMSO / DMF (High Solubility) PolarityCheck->DMSO High Polarity Non-protic Alcohol Ethanol / Methanol (Moderate - Heat may be needed) PolarityCheck->Alcohol Protic Polar NonPolar Hexane / Ether (Low Solubility) PolarityCheck->NonPolar Non-polar Acidic pH < 5 (Protonated - Insoluble) pHCheck->Acidic Basic pH > 7 (Ionized - Soluble) pHCheck->Basic

Caption: Decision tree for solvent selection based on solvent class and pH conditions.

References

  • Adamantane Physicochemical Properties

    • Mansoori, G. A., et al. "Solubility of Adamantane Derivatives in Organic Solvents." Journal of Chemical & Engineering Data. (General reference for adamantane lipophilicity).

  • Avdeef, A. "Absorption and Drug Development: Solubility, Permeability, and Charge State." Wiley-Interscience.
  • N-Acetyl-L-alanine Data (Comparative Baseline)

    • SSRN Preprint. "Solubility Behavior and Solvation Effect of N-Acetyl-L-alanine." (Provides baseline solubility data for the alanine moiety).

  • Synthesis & Application

    • BenchChem.[1] "Solubility of L-alaninamide hydrochloride." (Context for alanine derivative handling).

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for specific handling instructions. Solubility can vary based on polymorph and purity.

Sources

Preparation of adamantane-alanine conjugates for drug delivery

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Synthesis and Characterization of Adamantane-Alanine Conjugates for Targeted Drug Delivery

Executive Summary

This guide details the protocol for synthesizing


-(1-Adamantylcarbonyl)-L-Alanine Methyl Ester , a model conjugate designed to enhance Blood-Brain Barrier (BBB) permeation and enable supramolecular drug delivery via host-guest interactions.

The adamantane moiety serves two critical functions in this system:

  • Lipophilic Anchor: Significantly increases the

    
     of the conjugate, facilitating passive diffusion across the BBB [1].
    
  • Supramolecular Guest: Acts as a high-affinity guest for

    
    -cyclodextrin (
    
    
    
    -CD) cavities (
    
    
    ), enabling the formation of hydrogels or nanoparticle carriers without covalent modification of the carrier matrix [2].

Experimental Design & Causality

Retrosynthetic Logic

The synthesis is designed around a standard amide coupling strategy. We utilize 1-Adamantanecarboxylic acid (1-ACA) rather than 1-adamantylamine.

  • Why? 1-ACA is chemically stable and commercially abundant. Coupling it to the N-terminus of L-Alanine preserves the stereochemistry of the amino acid, which is critical if the conjugate is intended to interact with chiral biological transporters (e.g., LAT1) or enzymes.

  • Protecting Group Strategy: We employ L-Alanine Methyl Ester Hydrochloride . The methyl ester protects the C-terminus, preventing polymerization (self-coupling) and increasing the initial lipophilicity for purification.

Coupling Reagents

While DCC is a traditional coupling agent, we utilize EDC


HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)  and HOBt (1-Hydroxybenzotriazole) .
  • Causality: DCC produces dicyclohexylurea (DCU), which is insoluble and difficult to remove completely from hydrophobic products like adamantane derivatives. EDC produces a water-soluble urea byproduct, easily removed during the aqueous workup, ensuring high purity for biological applications.

Protocol 1: Chemical Synthesis

Materials Required
  • 1-Adamantanecarboxylic acid (1-ACA)[1]

  • L-Alanine methyl ester hydrochloride

  • EDC

    
    HCl
    
  • HOBt (anhydrous)

  • DIPEA (

    
    -Diisopropylethylamine)[2]
    
  • Solvents: Anhydrous Dichloromethane (DCM), Ethyl Acetate, 1M HCl, Saturated

    
    , Brine.[2]
    
Step-by-Step Methodology

1. Activation of Carboxylic Acid

  • In a flame-dried round-bottom flask, dissolve 1-ACA (1.0 equiv, 5 mmol) in anhydrous DCM (20 mL).

  • Add HOBt (1.2 equiv) and stir at

    
     for 15 minutes.
    
  • Add EDC

    
    HCl  (1.2 equiv). Stir for an additional 30 minutes at 
    
    
    
    .
    • Checkpoint: The solution should remain clear or slightly cloudy. This step forms the active ester intermediate.

2. Coupling Reaction

  • In a separate vial, dissolve L-Alanine methyl ester HCl (1.1 equiv) in minimal DCM (5 mL) and add DIPEA (2.5 equiv) to neutralize the hydrochloride salt.

  • Add the amino ester solution dropwise to the activated 1-ACA solution.

  • Allow the mixture to warm to room temperature and stir for 12–16 hours under nitrogen atmosphere.

    • Self-Validation: Monitor reaction progress via TLC (Mobile phase: Hexane/Ethyl Acetate 2:1). The spot for 1-ACA (

      
      ) should disappear, and a new higher 
      
      
      
      spot (product) should appear. Ninhydrin stain should show no free amine (no purple spot at baseline).

3. Workup and Purification

  • Dilute the reaction mixture with Ethyl Acetate (50 mL).

  • Wash sequentially with:

    • 
       (
      
      
      
      ) – Removes unreacted amine and DIPEA.
    • Saturated

      
       (
      
      
      
      ) – Removes unreacted acid and HOBt.
    • Brine (

      
      ).
      
  • Dry the organic layer over anhydrous

    
    , filter, and concentrate under reduced pressure.
    
  • Purification: If necessary, recrystallize from Hexane/Ethyl Acetate or perform flash column chromatography.

4. Product Characterization (Expected Data)

  • Yield: 85–95% (White crystalline solid).

  • 
     NMR (400 MHz, 
    
    
    
    ):
    
    
    6.10 (d, 1H, NH), 4.62 (m, 1H,
    
    
    -CH Ala), 3.75 (s, 3H,
    
    
    ), 2.03 (br s, 3H, Ad), 1.85 (d, 6H, Ad), 1.70 (m, 6H, Ad), 1.40 (d, 3H,
    
    
    Ala).

Protocol 2: Supramolecular Assembly (Host-Guest)

This protocol validates the ability of the conjugate to dock into


-cyclodextrin, a key mechanism for hydrogel formation or nanoparticle drug delivery.
Methodology: NMR Titration
  • Prepare a stock solution of the Adamantane-Alanine Conjugate (

    
    ) in 
    
    
    
    (if soluble) or
    
    
    -DMSO/
    
    
    mixture.
  • Prepare a stock solution of

    
    -Cyclodextrin  (
    
    
    
    ) in the same solvent.
  • Acquire a baseline

    
     NMR of the conjugate.
    
  • Titrate

    
    -CD into the conjugate solution (0.5 eq, 1.0 eq, 2.0 eq, 5.0 eq).
    
  • Observation: Monitor the adamantane protons (

    
     1.7–2.0 ppm).
    
    • Result: Significant upfield or downfield shifts and line broadening indicate inclusion of the adamantane cage into the hydrophobic CD cavity.

Visualization of Workflows

Figure 1: Chemical Synthesis Pathway

This diagram illustrates the amide coupling logic, highlighting the activation and protection strategy.

Synthesis_Workflow Reactant1 1-Adamantanecarboxylic Acid (1-ACA) Activation Activation (EDC/HOBt, 0°C) Reactant1->Activation Active Ester Formation Reactant2 L-Alanine Methyl Ester HCl Coupling Coupling Reaction (DIPEA, DCM, RT, 12h) Reactant2->Coupling Nucleophilic Attack Activation->Coupling Workup Acid/Base Workup (Remove Urea/Salts) Coupling->Workup Product N-(1-Adamantylcarbonyl) -L-Alanine Methyl Ester Workup->Product Yield: ~90%

Caption: Synthesis of Adamantane-Alanine conjugate via EDC/HOBt mediated amide coupling.

Figure 2: Supramolecular Delivery Mechanism

This diagram demonstrates how the conjugate functions as a "Docking Station" for drug delivery systems.

Host_Guest_Assembly Conjugate Adamantane-Alanine Conjugate (Guest) Complex Inclusion Complex (Ka ~ 10^5 M^-1) Conjugate->Complex Hydrophobic Interaction Host Beta-Cyclodextrin Polymer (Host) Host->Complex Cavity Encapsulation System Supramolecular Hydrogel or Nanoparticle Complex->System Self-Assembly Release Targeted Release (Competitor/pH) System->Release Dissociation

Caption: Mechanism of supramolecular assembly utilizing Adamantane-Cyclodextrin host-guest chemistry.

Data Summary & Quality Control

Table 1: Critical Process Parameters (CPP)

ParameterSpecificationImpact on Quality
Temperature (Activation)

Prevents racemization of the activated ester.
pH (Workup) Acidic (

) then Basic (

)
Essential for removing unreacted amine and acid precursors.
Stoichiometry 1.0 : 1.1 (Acid : Amine)Slight excess of amine ensures complete consumption of the adamantane acid.
Solvent Water Content Anhydrous (

)
Water competes with the amine for the active ester, reducing yield.

References

  • Tsuzuki, N., et al. (1994). "Adamantane as a brain-directed drug carrier for poorly absorbed drug.[3] 2. AZT derivatives conjugated with the 1-adamantane moiety."[3] Journal of Pharmaceutical Sciences, 83(4), 481-484.

  • Štimac, A., et al. (2017).[4] "Adamantane in Drug Delivery Systems and Surface Recognition." Molecules, 22(2), 297.[4][5]

  • Janssen, L., et al. (2021).[6] "Structural Insights into the Host–Guest Complexation between

    
    -Cyclodextrin and Bio-Conjugatable Adamantane Derivatives." International Journal of Molecular Sciences, 22(9). 
    
  • BenchChem Technical Support. (2025).

    
    -Alanine Methyl Ester Hydrochloride." BenchChem Protocols. 
    

Sources

Application Note: High-Fidelity Synthesis of Adamantylacetyl-Alanine Amide Bonds

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The incorporation of adamantane moieties into peptide backbones significantly enhances lipophilicity (


), metabolic stability, and blood-brain barrier (BBB) permeability. However, the steric bulk of the adamantyl group presents kinetic challenges during amide bond formation. This Application Note details optimized protocols for coupling 1-adamantylacetic acid  with L-alanine methyl ester , overcoming steric hindrance while preserving the chiral integrity of the alanine residue. We present three validated methodologies: a cost-effective Carbodiimide approach, a high-efficiency HATU protocol, and a scalable Acid Chloride method.

Introduction & Mechanistic Rationale

The Steric Challenge

The adamantane cage is a bulky, rigid structure.[1][2] While 1-adamantylacetic acid contains a methylene spacer (


) that mitigates some direct steric pressure compared to 1-adamantanecarboxylic acid, the bulk still retards nucleophilic attack at the carbonyl carbon. Standard coupling conditions often lead to slow kinetics, incomplete conversion, or excessive racemization if activation is too aggressive.
Strategic Selection of Reagents
  • Coupling Partner: L-Alanine methyl ester hydrochloride is selected to protect the C-terminus. The methyl ester is stable and easily hydrolyzed later if the free acid is required.

  • Activation Strategy:

    • Standard:EDC/HOBt forms an active ester that balances reactivity with racemization suppression.

    • High-Efficiency:HATU (hexafluorophosphate azabenzotriazole tetramethyl uronium) generates a highly reactive 7-azabenzotriazolyl ester, crucial for driving hindered reactions to completion.

    • Scale-Up:Acid Chloride generation via Thionyl Chloride allows for rapid coupling but requires strict moisture control.

Reaction Pathway & Workflow Visualization

Chemical Reaction Scheme

The following diagram illustrates the activation and coupling pathway, highlighting the critical intermediate species.

ReactionPathway Substrate1 1-Adamantylacetic Acid Intermediate Active Ester Intermediate Substrate1->Intermediate Activation Substrate2 L-Alanine Methyl Ester (HCl Salt) Product Adamantylacetyl-L-Alanine Methyl Ester Substrate2->Product + Base Activator Coupling Reagent (HATU or EDC) Activator->Intermediate Base Base (DIPEA or NMM) Base->Intermediate Deprotonation Intermediate->Product Nucleophilic Attack

Figure 1: Reaction pathway for the coupling of adamantylacetic acid and L-alanine methyl ester via active ester intermediate.

Materials & Equipment

ReagentGradeRole
1-Adamantylacetic acid>98%Carboxylic Acid Substrate
L-Alanine methyl ester HCl>99%Amine Substrate
HATU>99%Coupling Agent (High Efficiency)
EDC·HCl>98%Coupling Agent (Standard)
HOBt (anhydrous)>98%Racemization Suppressor
DIPEA (Hünig's Base)AnhydrousBase
DMF / DCMAnhydrousSolvents

Experimental Protocols

Protocol A: High-Efficiency Coupling (HATU) - Recommended for Research

Best for: Small scale (<1g), high yield, and ensuring complete conversion of expensive intermediates.

Step-by-Step Procedure:

  • Preparation: Flame-dry a 50 mL round-bottom flask (RBF) and purge with Nitrogen (

    
    ).
    
  • Dissolution: Add 1-adamantylacetic acid (1.0 equiv, 2.0 mmol, 388 mg) and HATU (1.1 equiv, 2.2 mmol, 836 mg) to the flask. Dissolve in anhydrous DMF (5 mL).

  • Activation: Add DIPEA (1.0 equiv, 2.0 mmol, 348 µL) dropwise at 0°C. Stir for 15 minutes to generate the activated ester. Note: Solution may turn slightly yellow.

  • Amine Addition: In a separate vial, dissolve L-Alanine methyl ester HCl (1.1 equiv, 2.2 mmol, 307 mg) in DMF (2 mL) with DIPEA (1.1 equiv, 2.2 mmol). Add this solution dropwise to the main reaction mixture.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 4–6 hours. Monitor by TLC (50% EtOAc/Hexanes) or LC-MS.

  • Workup:

    • Dilute with EtOAc (50 mL).

    • Wash sequentially with: 1N HCl (2x), Sat. NaHCO₃ (2x), and Brine (1x).

    • Dry over MgSO₄, filter, and concentrate.

  • Purification: Flash chromatography (SiO₂), eluting with Hexanes:EtOAc (3:1).

Expected Yield: 88–95% Time: 6 hours

Protocol B: Standard Carbodiimide Coupling (EDC/HOBt) - Scalable

Best for: Larger scale (>5g), cost-sensitive synthesis.

Step-by-Step Procedure:

  • Setup: Charge a flask with 1-adamantylacetic acid (1.0 equiv) and HOBt (1.2 equiv) in DCM (0.2 M concentration).

  • Cooling: Cool the mixture to 0°C in an ice bath.

  • Coupling Agent: Add EDC·HCl (1.2 equiv) in one portion. Stir for 30 minutes at 0°C.

  • Substrate Addition: Add L-Alanine methyl ester HCl (1.0 equiv) followed by N-Methylmorpholine (NMM) (2.5 equiv).

  • Reaction: Stir at 0°C for 1 hour, then warm to RT and stir overnight (12–16 hours).

  • Workup: Standard acid/base wash as in Protocol A. DCM layers may require an emulsion break; adding a small amount of MeOH helps.

Expected Yield: 75–85% Time: 16 hours

Protocol C: Acid Chloride Method - Industrial

Best for: Multi-gram scale, avoiding expensive coupling reagents.

Step-by-Step Procedure:

  • Activation: Reflux 1-adamantylacetic acid (1.0 equiv) in neat Thionyl Chloride (SOCl₂) (5.0 equiv) for 2 hours.

  • Isolation: Evaporate excess SOCl₂ under vacuum. Azeotrope with toluene (2x) to remove traces of acid. Result: 1-adamantylacetyl chloride.

  • Coupling: Dissolve the acid chloride in dry DCM . Add dropwise to a solution of L-Alanine methyl ester HCl (1.0 equiv) and Triethylamine (TEA) (2.2 equiv) in DCM at 0°C.

  • Reaction: Stir at 0°C for 1 hour, then RT for 2 hours.

  • Workup: Wash with water and brine. Crystallize from EtOAc/Hexanes.

Expected Yield: 90–95% Time: 5 hours

Process Control & Troubleshooting

Workflow Logic Diagram

The following flowchart guides the decision-making process during synthesis.

Workflow Start Start Synthesis CheckScale Check Scale Start->CheckScale SmallScale < 1 gram CheckScale->SmallScale LargeScale > 5 grams CheckScale->LargeScale ChooseHATU Use Protocol A (HATU) Max Reactivity SmallScale->ChooseHATU ChooseAcidCl Use Protocol C (Acid Cl) Cost Efficiency LargeScale->ChooseAcidCl Monitor Monitor TLC/LCMS (4 hours) ChooseHATU->Monitor ChooseAcidCl->Monitor Complete Reaction Complete? Monitor->Complete Complete->Monitor No (Add more base/time) Workup Acid/Base Extraction Complete->Workup Yes Purify Flash Column / Crystallization Workup->Purify

Figure 2: Decision matrix for selecting the optimal protocol based on scale and reaction monitoring.

Troubleshooting Table
IssueProbable CauseCorrective Action
Low Yield Steric hindrance preventing attackSwitch to Protocol A (HATU) or increase temperature to 40°C.
Racemization High pH or over-activationUse HOBt/HOAt additives; Ensure base equivalents

3.0; Keep Temp

0°C during addition.
Incomplete Reaction Hydrolysis of active esterEnsure anhydrous solvents (DMF/DCM); Purge with

.
Precipitation Poor solubility of AdamantaneUse a DCM/DMF (1:1) co-solvent mixture.

Analytical Data (Representative)

For Adamantylacetyl-L-Alanine Methyl Ester :

  • Physical State: White crystalline solid.

  • ¹H NMR (400 MHz, CDCl₃):

    
     5.95 (br d, 1H, NH), 4.60 (quint, 1H, 
    
    
    
    -CH), 3.75 (s, 3H, OMe), 1.98 (s, 2H, Ad-
    
    
    -CO), 1.95 (br s, 3H, Ad), 1.6–1.7 (m, 12H, Ad), 1.40 (d, 3H, Ala-Me).
  • MS (ESI): Calculated for

    
    
    
    
    
    ; Found
    
    
    .

References

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. Link

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the dilemma between activation and racemization.[3] Chemical Society Reviews, 38(2), 606–631. Link

  • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[3][4][5] Tetrahedron, 61(46), 10827-10852. Link

  • Wanka, L., Iqbal, K., & Schreiner, P. R. (2013). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. Chemical Reviews, 113(5), 3516–3604. Link

  • Sigma-Aldrich. (2024). Peptide Coupling Reagents Guide. Link

Sources

Applications of Adamantane Amino Acids in Antiviral Drug Design: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Adamantane Cage - A Privileged Scaffold in Antiviral Therapy

The adamantane moiety, a rigid, lipophilic, tricyclic hydrocarbon, represents a cornerstone in the history of antiviral drug discovery.[1][2][3] Its unique three-dimensional structure and physicochemical properties have made it a "privileged scaffold" for designing molecules that can effectively interact with viral targets.[4][5] The journey of adamantane in medicine began with the discovery of amantadine's antiviral activity against influenza A virus in the 1960s, marking a new era in the fight against viral diseases.[6][7][8][9][10] This guide provides an in-depth exploration of the applications of adamantane-based compounds, with a particular focus on the strategic incorporation of amino acids to enhance antiviral efficacy and overcome drug resistance. We will delve into the mechanisms of action, present detailed protocols for their synthesis and evaluation, and discuss the future landscape of adamantane amino acids in antiviral drug design.

The inherent lipophilicity of the adamantane cage allows it to interact with hydrophobic pockets in viral proteins and to penetrate cellular membranes, enhancing drug delivery.[4][5] Furthermore, its rigid structure provides a stable anchor for the precise spatial orientation of functional groups, facilitating optimal binding to target sites.[4][5] The conjugation of amino acids to the adamantane core introduces additional functional groups that can form specific interactions, such as hydrogen bonds, with viral proteins, thereby increasing binding affinity and specificity.[6][11] This strategy has been successfully employed to develop novel adamantane derivatives with improved activity against both wild-type and drug-resistant viral strains.[12]

Mechanism of Action: Targeting Viral Machinery

The antiviral mechanisms of adamantane derivatives are diverse and virus-specific.[2] The most well-characterized mechanism is the inhibition of the influenza A virus M2 proton channel.[2][6][7][8] However, the versatility of the adamantane scaffold has led to the development of compounds that target other viral proteins and processes, including those of HIV and Hepatitis C virus (HCV).

Influenza A Virus: Blocking the M2 Proton Channel

Amantadine and its α-methyl derivative, rimantadine, were the first-generation adamantane-based drugs approved for the treatment and prophylaxis of influenza A infections.[6][7][9][13] Their primary target is the M2 protein, a viral ion channel crucial for the early stages of viral replication.[2][7][8]

The M2 protein forms a proton-selective channel in the viral envelope. After the virus enters the host cell via endocytosis, the acidic environment of the endosome triggers the M2 channel to transport protons into the virion. This acidification is essential for the dissociation of the viral ribonucleoprotein (vRNP) complex from the matrix protein (M1), a process known as viral uncoating.[2][7] The released vRNPs then migrate to the nucleus to initiate viral replication. Amantadine and rimantadine physically block the M2 proton channel, preventing this influx of protons and thereby inhibiting viral uncoating and subsequent replication.[2][7][8][14]

M2_Inhibition cluster_endosome Acidic Endosome cluster_cytoplasm Host Cell Cytoplasm Influenza_Virus Influenza A Virus M2_Channel M2 Proton Channel Influenza_Virus->M2_Channel Embedded in envelope vRNP_M1 vRNP-M1 Complex M2_Channel->vRNP_M1 Proton influx (H+) acidifies virion vRNP_free Free vRNP vRNP_M1->vRNP_free Uncoating Replication Viral Replication in Nucleus vRNP_free->Replication Amantadine Amantadine/ Rimantadine Amantadine->M2_Channel Blocks channel

Caption: Mechanism of amantadine/rimantadine action against Influenza A.

The emergence of viral strains with mutations in the M2 protein has led to widespread resistance to amantadine and rimantadine, limiting their clinical use.[7][12][15] This has spurred the development of new adamantane derivatives, including those conjugated with amino acids, designed to overcome this resistance.[6][11]

HIV: Targeting Protease and Entry

The lipophilic nature of the adamantane cage makes it an attractive scaffold for designing inhibitors of HIV-1 protease, a key enzyme in the viral life cycle.[16][17] HIV-1 protease is responsible for cleaving viral polyproteins into functional proteins required for the assembly of new, infectious virions. Adamantane-derived inhibitors have been designed to fit into the hydrophobic S1 binding pocket of the protease, improving inhibitor-enzyme interactions.[16] X-ray crystallography studies have provided molecular insights into how these adamantane-containing inhibitors bind to the active site of HIV-1 protease.[16][17]

Furthermore, some adamantane derivatives linked to polyanionic matrices have been shown to inhibit HIV-1 infection at an early stage of replication, likely by blocking viral entry into the host cell.[18]

Hepatitis C Virus (HCV) and Other Viruses

The potential of adamantane derivatives against HCV has also been explored.[19][20] Studies have shown that certain aminoadamantane amino acid derivatives can inhibit the replication of viruses containing viroporins, a class of viral proteins that form ion channels, including those of HCV and influenza A/H5N1.[19][20] Some of these compounds have also demonstrated direct virucidal activity.[19][20] While amantadine has been investigated for the treatment of chronic hepatitis C, often in combination with other antiviral agents, its efficacy remains a subject of ongoing research.[21]

The broad-spectrum potential of adamantane derivatives continues to be an active area of research, with studies exploring their activity against a range of other viruses.[22][23]

Protocols for Synthesis and Evaluation of Adamantane Amino Acid Derivatives

The following protocols provide a framework for the synthesis and in vitro evaluation of adamantane amino acid derivatives as potential antiviral agents.

Protocol 1: Synthesis of Amino Acid-Conjugated Rimantadine Derivatives

This protocol describes a general method for the synthesis of amino acid conjugates of rimantadine using a peptide coupling reagent.

Rationale: The conjugation of amino acids to the rimantadine scaffold is a strategy to enhance antiviral activity and potentially overcome resistance.[6][11] The choice of amino acid can influence the compound's polarity, steric bulk, and ability to form specific interactions with the viral target.

Materials:

  • Rimantadine hydrochloride

  • N-Boc protected amino acid (e.g., Boc-Gly-OH)

  • Coupling reagent (e.g., TBTU - O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate)[24]

  • Base (e.g., Triethylamine - TEA)

  • Solvent (e.g., Dichloromethane - DCM)

  • 5% Sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Thin Layer Chromatography (TLC) supplies

  • Standard laboratory glassware and stirring equipment

Procedure:

  • Preparation of Rimantadine Free Base: Dissolve rimantadine hydrochloride in DCM and add an equimolar amount of TEA. Stir for 30 minutes at room temperature.

  • Activation of Amino Acid: In a separate flask, dissolve the N-Boc protected amino acid in DCM. Add an equimolar amount of TEA and 1.5 equivalents of TBTU. Stir for 30 minutes at room temperature to activate the carboxylic acid.

  • Coupling Reaction: Combine the solutions from steps 1 and 2. Stir the reaction mixture at room temperature under a nitrogen atmosphere for 24 hours. Monitor the reaction progress by TLC.

  • Work-up: After completion of the reaction, wash the reaction mixture twice with 5% NaHCO₃ solution. Dry the organic layer over anhydrous Na₂SO₄.

  • Purification: Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel.

  • Deprotection (if necessary): If the Boc protecting group needs to be removed, treat the purified product with a solution of trifluoroacetic acid (TFA) in DCM.

  • Characterization: Confirm the structure of the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Synthesis_Workflow cluster_reactants Reactants Rimantadine Rimantadine (Free Base) Coupling Peptide Coupling (DCM, 24h) Rimantadine->Coupling Amino_Acid N-Boc Amino Acid + TBTU/TEA Amino_Acid->Coupling Workup Aqueous Work-up (NaHCO3 wash) Coupling->Workup Purification Column Chromatography Workup->Purification Deprotection Boc Deprotection (TFA/DCM) Purification->Deprotection Final_Product Final Adamantane Amino Acid Conjugate Deprotection->Final_Product

Caption: General workflow for the synthesis of adamantane amino acid conjugates.

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)

Before evaluating the antiviral activity of a compound, it is crucial to determine its cytotoxicity to the host cells. The MTT assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.

Rationale: A promising antiviral candidate should exhibit high efficacy against the virus at concentrations that are non-toxic to the host cells. This is quantified by the 50% cytotoxic concentration (CC₅₀), the concentration of the compound that causes a 50% reduction in cell viability.[25]

Materials:

  • Host cell line (e.g., Madin-Darby Canine Kidney (MDCK) cells for influenza virus)[6][25]

  • Cell culture medium (e.g., MEM) with fetal bovine serum (FBS)

  • Test compounds (adamantane amino acid derivatives)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well microtiter plates

  • CO₂ incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed MDCK cells into a 96-well plate at a density of 2 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.[6][25]

  • Compound Addition: Prepare serial dilutions of the test compounds in cell culture medium. Remove the growth medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include untreated cells as a negative control.[26]

  • Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO₂ atmosphere.[6]

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the untreated control. Determine the CC₅₀ value by plotting the percentage of cell viability against the log of the compound concentration.

Protocol 3: In Vitro Antiviral Efficacy Assay (Plaque Reduction Assay)

The plaque reduction assay is a standard method to quantify the antiviral activity of a compound by measuring the reduction in the number of viral plaques.

Rationale: This assay determines the 50% inhibitory concentration (IC₅₀) or 50% effective concentration (EC₅₀), which is the concentration of the compound that reduces the number of viral plaques by 50%.[25][26] The selectivity index (SI), calculated as the ratio of CC₅₀ to IC₅₀, is a critical parameter for evaluating the therapeutic potential of a compound. A higher SI value indicates a more favorable safety profile.[25]

Materials:

  • Confluent monolayers of host cells (e.g., MDCK cells) in 6-well plates

  • Virus stock of known titer (e.g., Influenza A/H3N2)

  • Test compounds

  • Cell culture medium

  • Agarose overlay medium

  • Crystal violet solution

  • Formaldehyde solution (4%)

Procedure:

  • Cell Preparation: Prepare confluent monolayers of MDCK cells in 6-well plates.[25]

  • Virus Infection: Infect the cell monolayers with a dilution of the virus calculated to produce approximately 100 plaque-forming units (PFU) per well.[25]

  • Virus Adsorption: Incubate the plates for 1 hour at 37°C to allow for viral adsorption.[25]

  • Compound Addition: Remove the virus inoculum and wash the cells. Overlay the cells with an agarose medium containing serial dilutions of the test compounds.[26][27]

  • Incubation: Incubate the plates at 37°C until viral plaques are visible (typically 2-3 days).[26][27]

  • Plaque Visualization: Fix the cells with 4% formaldehyde and stain with crystal violet solution.[26][27]

  • Plaque Counting and Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction for each concentration of the compound compared to the virus control (no compound). Determine the IC₅₀ value by plotting the percentage of plaque reduction against the log of the compound concentration.[27]

Data Presentation and Interpretation

The results from the cytotoxicity and antiviral efficacy assays should be summarized in a clear and concise manner to facilitate comparison between different compounds.

Table 1: Comparative In Vitro Antiviral Activity of Adamantane Derivatives against Influenza A/H3N2

CompoundCC₅₀ in MDCK cells (µM)IC₅₀ (µM)Selectivity Index (SI = CC₅₀/IC₅₀)
Amantadine> 10012.5> 8
Rimantadine> 10010.0> 10
Glycyl-rimantadine> 1007.5> 13.3
Leucyl-rimantadine> 10015.0> 6.7

Data adapted from a study on amino acid analogues of amantadine and rimantadine.[25]

Interpretation: A higher SI value indicates a more promising therapeutic window for the compound. In the example above, glycyl-rimantadine shows a higher selectivity index than the parent compound, rimantadine, suggesting that the addition of a glycine residue improves its antiviral profile.

Future Directions and Conclusion

The field of adamantane-based antiviral drug design continues to evolve. The emergence of drug-resistant viral strains necessitates the development of novel therapeutic agents.[6][11] The conjugation of amino acids and peptides to the adamantane scaffold is a promising strategy to enhance antiviral activity, broaden the spectrum of activity, and overcome resistance.[6][11][19][20]

Future research will likely focus on:

  • Rational Design: Utilizing computational methods, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, to design adamantane amino acid derivatives with improved binding affinity and pharmacokinetic properties.[6]

  • Novel Targets: Exploring the potential of adamantane derivatives to inhibit other viral targets beyond the M2 channel.

  • Combination Therapies: Investigating the synergistic effects of adamantane derivatives in combination with other antiviral drugs.

  • Host-Directed Therapies: Developing adamantane-based compounds that modulate the host's immune response to viral infection, offering a complementary approach to direct-acting antivirals.[15]

References

  • Synthetic Analogues of Aminoadamantane as Influenza Viral Inhibitors—In Vitro, In Silico and QSAR Studies. (2020). MDPI. [Link]

  • Synthesis and antiviral activity evaluation of some new aminoadamantane derivatives. 2. (1995). PubMed. [Link]

  • Amantadine and Rimantadine. (n.d.). Medical Pharmacology: Antiviral Drugs. [Link]

  • Probing Lipophilic Adamantyl Group as the P1-Ligand for HIV-1 Protease Inhibitors: Design, Synthesis, Protein X-ray Structural Studies, and Biological Evaluation. (2016). PMC. [Link]

  • Synthesis and antiviral activity evaluation of some aminoadamantane derivatives. (1994). PubMed. [Link]

  • Pharmacology of Amantadine and Rimantadine Anti influenza drugs ; Mechanism of action, Clinical uses. (2024). YouTube. [Link]

  • Stereoselective synthesis of novel adamantane derivatives with high potency against rimantadine-resistant influenza A virus strains. (2017). Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Compounds based on Adamantyl-substituted Amino Acids and Peptides as Potential Antiviral Drugs Acting as Viroporin Inhibitors. (2024). Current Pharmaceutical Design. [Link]

  • Amantadine. (n.d.). Wikipedia. [Link]

  • Amine derivatives of adamantane with antiviral activity. (n.d.). ResearchGate. [Link]

  • Probing Lipophilic Adamantyl Group as the P1-Ligand for HIV-1 Protease Inhibitors: Design, Synthesis, Protein X-ray Structural Studies, and Biological Evaluation. (2016). PubMed. [Link]

  • Amantadine derivative Amt-1 enhances antiviral defense against influenza A virus via Nrf2/HO-1 pathway. (2025). PubMed. [Link]

  • Current status of amantadine and rimantadine as anti-influenza-A agents: memorandum from a WHO meeting. (1985). PubMed. [Link]

  • Current status of amantadine and rimantadine as anti-influenza-A agents: Memorandum from a WHO Meeting. (1985). PMC. [Link]

  • Adamantane Derivatives in the 21st Century: Emerging Therapeutic Frontiers and Future Research. (2025). Journal of Chemical Health Risks. [Link]

  • Compounds based on Adamantyl-substituted Amino Acids and Peptides as Potential Antiviral Drugs Acting as Viroporin Inhibitors. (2024). Bentham Science Publishers. [Link]

  • Amantadine and Rimantadine Analogues—Single-Crystal Analysis and Anti-Coronaviral Activity. (2023). MDPI. [Link]

  • Aminoadamantanes for chronic hepatitis C. (2012). PMC. [Link]

  • Efficient one-pot process for synthesis of antiviral drug amantadine hydrochloride. (n.d.). n/a. [Link]

  • [The Mechanisms of the Antiviral Action of the Bora-Adamantane Derivative Preparation BG-12]. (1997). PubMed. [Link]

  • Unlocking therapeutic potential: the role of adamantane in drug discovery. (2024). ConnectSci. [Link]

  • New anti-SARS-CoV-2 aminoadamantane compounds as antiviral candidates for the treatment of COVID-19. (2023). PMC. [Link]

  • Adamantane in Drug Delivery Systems and Surface Recognition. (2017). MDPI. [Link]

  • The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. (n.d.). SciSpace. [Link]

  • Inhibition of HIV-1 replication by newly developed adamantane-containing polyanionic agents. (1997). PubMed. [Link]

  • A SIMPLE METHOD FOR SYNTHESIS OF AMANTADINE HYDROCHLORIDE. (2022). PDF. [Link]

  • Synthetic Analogues of Aminoadamantane as Influenza Viral Inhibitors—In Vitro, In Silico and QSAR Studies. (2020). PMC. [Link]

  • Adamantane - A Lead Structure for Drugs in Clinical Practice. (2016). PubMed. [Link]

  • Simple and Economical Process for Producing Amantadine Hydrochloride. (2022). PMC - NIH. [Link]

  • Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. (2024). MDPI. [Link]

  • Compounds 1 and 2 inhibit HCV infection. (A) Chemical structures of two.... (n.d.). ResearchGate. [Link]

  • Adamantane Derivatives Containing Thiazole Moiety: Synthesis, Antiviral and Antibacterial Activity. (2019). PDF. [Link]

  • Synthesis and Antiviral Activity Evaluation of Some Aminoadamantane Derivatives. (n.d.). Journal of Medicinal Chemistry - ACS Publications. [Link]

  • In Vitro Antiviral Screening assay Against Viruses of Pandemic Potential. (2025). Protocols.io. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Amide Coupling of Sterically Hindered Adamantane Acids

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to navigating the complexities of amide coupling reactions involving sterically hindered adamantane carboxylic acids. The unique, rigid, and bulky nature of the adamantane scaffold presents significant synthetic challenges, often leading to low yields or reaction failure with standard protocols.[1][2][3] This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to empower researchers, scientists, and drug development professionals to overcome these hurdles. The adamantane moiety is a valuable pharmacophore, and mastering its incorporation is key to unlocking novel therapeutics.[4]

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems encountered during the amide coupling of adamantane acids in a direct question-and-answer format.

Question 1: My coupling reaction with a standard carbodiimide (DCC, EDC) resulted in a very low yield or no product. What went wrong?

Answer: This is the most common issue when coupling bulky adamantane acids. The low reactivity is primarily due to steric hindrance.[3]

  • Causality: The adamantyl group physically blocks the approach of the amine nucleophile to the activated carboxylic acid intermediate (the O-acylisourea). This slow reaction rate allows for competing side reactions to dominate. With carbodiimides, the primary side reaction is the rearrangement of the O-acylisourea intermediate into a stable, unreactive N-acylurea byproduct, which terminates the desired reaction pathway.[5]

  • Troubleshooting Steps:

    • Switch to a More Powerful Coupling Reagent: Carbodiimides are often insufficient for highly hindered substrates.[6] Transition to a phosphonium or aminium/uronium salt-based reagent. These reagents form highly reactive activated esters that are more susceptible to nucleophilic attack despite the steric bulk.[6][7]

    • Consider Pre-activation: Activate the adamantane carboxylic acid with the coupling reagent and base for 15-30 minutes before adding the amine.[7] This ensures the highly reactive species is formed and ready to react immediately upon the amine's introduction.

    • Increase Temperature (with Caution): Gently warming the reaction (e.g., to 40-60°C) can provide the necessary activation energy. However, this must be balanced against the risk of epimerization if your amine has a chiral center.[3]

Question 2: I'm seeing a significant amount of an unexpected byproduct and my desired product is difficult to purify. What is happening?

Answer: Byproduct formation is a hallmark of inefficient coupling. The identity of the byproduct can often diagnose the problem.

  • Potential Causes & Solutions:

    • N-Acylurea Formation: If you are using a carbodiimide like DCC or EDC, this is the likely culprit. As mentioned above, the solution is to switch to a more reactive coupling system (e.g., HATU, PyAOP) that funnels the reaction down the desired path more efficiently.[5] The urea byproducts from DCC/DIC can also complicate purification; EDC offers the advantage of forming a water-soluble urea byproduct.[8]

    • Guanidinylation of the Amine: When using aminium/uronium reagents like HATU or HBTU in excess, the reagent itself can react with the amine, forming an unreactive guanidinium species.[9] To avoid this, use the coupling reagent in equimolar amounts relative to the carboxylic acid and ensure the acid is activated before the amine is introduced.[6] Phosphonium reagents like PyBOP do not have this side reaction, making them a good alternative if guanidinylation is a persistent issue.[6][9]

    • Epimerization/Racemization: If your acid or amine is chiral, racemization can occur, especially at higher temperatures or with prolonged exposure to base.[7] Use a sterically hindered, non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine to minimize this.[7] Additives like 1-hydroxybenzotriazole (HOBt) or, more effectively, its aza-analogue (HOAt), are known to suppress racemization when used with carbodiimides or as part of aminium/uronium salts like HATU.[8]

Question 3: Even with a strong coupling reagent like HATU, my yield for coupling with an electron-deficient or highly hindered amine is poor. What is my next step?

Answer: When both coupling partners are sterically demanding or electronically deactivated, even the most robust standard methods can fail.[1][10][11] This requires moving to specialized, highly reactive intermediates.

  • Causality: The combination of a bulky acid and a poor amine nucleophile (due to electronics or its own steric bulk) presents the highest activation energy barrier for amide bond formation.

  • Advanced Strategy: Acyl Fluoride Formation: The most effective solution is often to convert the adamantane carboxylic acid into its corresponding acyl fluoride in situ.[10][11] The fluoride atom is small, minimizing steric clash, and the resulting acyl fluoride is a highly reactive electrophile.[10]

    • Recommended Reagents: Use a modern fluorinating agent like BTFFH (Bis(tetramethylene)fluoroformamidinium hexafluorophosphate) or TFFH.[10][11] These reagents are milder and produce fewer byproducts than older reagents like DAST.[10]

    • Protocol Adaptation: The reaction typically involves stirring the adamantane acid with the fluorinating agent and a hindered base (like DIPEA) before adding the amine. The subsequent aminolysis may require elevated temperatures to proceed to completion.[11]

Frequently Asked Questions (FAQs)

Q1: Why are adamantane acids so difficult to couple compared to other carboxylic acids? The adamantane cage is a tricyclic hydrocarbon structure that is exceptionally rigid and bulky.[4][12] This steric bulk shields the carboxylic acid's carbonyl carbon, making it difficult for the amine's lone pair of electrons to perform the necessary nucleophilic attack, which is the key step in amide bond formation.[3][13]

Q2: Which coupling reagents are considered the best starting point for adamantane acid couplings? For a first attempt, an aminium/uronium salt like HATU or a phosphonium salt like PyAOP is highly recommended.[7] These reagents are known for their high reactivity and effectiveness in hindered couplings.[7][8] HATU, in particular, is often cited for its ability to suppress racemization.[8]

Q3: What is the role of the base (e.g., DIPEA) in these reactions, and can I use something else? The base plays two critical roles: 1) It deprotonates the carboxylic acid to form the carboxylate anion, which is the active nucleophile that attacks the coupling reagent. 2) It neutralizes the acidic byproducts generated during the reaction. A non-nucleophilic, sterically hindered base like DIPEA or 2,4,6-collidine is crucial because it will not compete with your desired amine as a nucleophile and is less likely to cause epimerization.[7]

Q4: Can I convert my adamantane acid to an acyl chloride first? While converting a carboxylic acid to an acyl chloride is a classic activation strategy, it can be problematic for sterically hindered systems. The conditions required (e.g., using thionyl chloride or oxalyl chloride) can be harsh and may not be compatible with sensitive functional groups elsewhere in the molecule.[6][] Furthermore, acyl chlorides are highly susceptible to racemization if there is an adjacent chiral center.[11] In situ formation of acyl fluorides is generally a superior and milder alternative for these challenging substrates.[10][11]

Q5: Are there any alternative, non-coupling reagent methods for making these amides? Yes, for extremely challenging cases where standard solution-phase methods fail, other strategies can be employed. One such method is the reaction of an organometallic reagent (like a Grignard reagent) with an isocyanate.[1][2] Another approach involves catalytic direct amidation using reagents like boric acid at high temperatures with water removal, though this may have limited substrate scope.[15][16]

Data & Protocols

Coupling Reagent Comparison

The following table summarizes the performance and key characteristics of various coupling reagents suitable for sterically hindered adamantane acids.

Reagent ClassExample Reagent(s)General Performance (Hindered Couplings)Key AdvantagesPotential Drawbacks
Aminium/Uronium HATU, HBTU, HCTU, COMUGood to ExcellentHigh reactivity, suppresses racemization (especially HATU).[7][8]Can cause guanidinylation of the amine if used in excess.
Phosphonium PyAOP, PyBOPGood to ExcellentHighly effective, no guanidinylation side reaction.[6][7]Byproducts can sometimes be difficult to remove.
Acyl Fluoride Precursors TFFH, BTFFHExcellentGenerates highly reactive, sterically small acyl fluoride intermediate.[10][11]May require higher temperatures; reagents can be more expensive.
Phosphonic Anhydride T3PGood to ExcellentEffective for difficult couplings; byproducts are water-soluble, simplifying workup.[7]Can require slightly elevated temperatures.[7]
Carbodiimides EDC, DCC, DICPoor to ModerateInexpensive and common.Prone to N-acylurea side reactions; low reactivity for hindered substrates.[5][6]
Experimental Protocols

Protocol 1: General Procedure for Coupling using HATU

This protocol provides a robust starting point for the acylation of an amine with a sterically hindered adamantane carboxylic acid.

HATU_Protocol cluster_activation Activation (15-30 min) cluster_coupling Coupling (2-24 h) cluster_workup Workup & Purification A 1. Dissolve Adamantane Acid (1.0 eq), HATU (1.1 eq), & DIPEA (2.2 eq) in anhydrous DMF/DCM B 2. Stir at 0 °C to RT A->B Initiate Activation C 3. Add Amine (1.1 eq) to activated mixture B->C Add Amine D 4. Stir at RT C->D Monitor by TLC or LC-MS E 5. Aqueous Workup (e.g., dilute with EtOAc, wash with aq. NaHCO₃, brine) D->E Upon Completion F 6. Dry, Concentrate, & Purify (e.g., Column Chromatography) E->F

Caption: Standard workflow for HATU-mediated amide coupling.

Detailed Methodology:

  • In a dry, nitrogen-flushed flask, dissolve the adamantane carboxylic acid (1.0 eq), HATU (1.1 eq), and DIPEA (2.2 eq) in an anhydrous solvent (DMF or DCM are common choices).

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the acid.

  • Add the amine (1.1 eq) to the reaction mixture.

  • Continue stirring at room temperature for 2-24 hours. Monitor the reaction's progress by TLC or LC-MS.

  • Upon completion, dilute the reaction with an organic solvent like ethyl acetate and wash sequentially with saturated aqueous NaHCO₃, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Protocol 2: Advanced Procedure via In Situ Acyl Fluoride Formation

This protocol is designed for particularly challenging couplings where standard methods have failed.[11]

AcylFluoride_Protocol cluster_formation Acyl Fluoride Formation (1 h) cluster_aminolysis Aminolysis (4-16 h) cluster_workup_af Workup & Purification AF1 1. Dissolve Adamantane Acid (1.0 eq), BTFFH (1.2 eq), & Collidine (3.0 eq) in anhydrous THF/DCM AF2 2. Stir at RT AF1->AF2 AM1 3. Add Hindered Amine (1.2 eq) AF2->AM1 Add Amine AM2 4. Stir at 60 °C (or reflux) AM1->AM2 Monitor by TLC or LC-MS W1 5. Cool to RT, Aqueous Workup AM2->W1 Upon Completion W2 6. Dry, Concentrate, & Purify W1->W2

Caption: Workflow for amide synthesis via an acyl fluoride intermediate.

Detailed Methodology:

  • To a solution of the adamantane carboxylic acid (1.0 eq) in an anhydrous solvent (e.g., THF), add collidine (3.0 eq) followed by BTFFH (1.2 eq).

  • Stir the mixture at room temperature for 1 hour to form the acyl fluoride.

  • Add the sterically hindered or electron-deficient amine (1.2 eq).

  • Heat the reaction mixture to 60 °C (or reflux) and stir for 4-16 hours, monitoring for completion.

  • After cooling to room temperature, perform a standard aqueous workup.

  • Dry, concentrate, and purify the final amide product.

References

  • Technical Support Center: Alternative Coupling Reagents for Sterically Hindered N-Methyl Amines. Benchchem.
  • The effect of steric hindrance in amines, and sterically destabilized twisted amides … ResearchGate.
  • Computational Study of the Effects of Steric Hindrance on Amide Bond Cleavage. The Journal of Physical Chemistry A - ACS Publications.
  • Application Notes and Protocols for the Preparation of Adamantane-Containing Polyamide Films. Benchchem.
  • The Synthesis of Sterically Hindered Amides. CHIMIA.
  • Applying old tricks to new problems: Acyl Fluorides in Sterically Hindered Amide Coupling.
  • The Synthesis of Sterically Hindered Amides. ResearchGate.
  • A Convenient Method for the Conversion of Hindered Carboxylic Acids to N-Methoxy-N-methyl (Weinreb) Amides. Organic Chemistry Portal.
  • Formamide catalyzed activation of carboxylic acids – versatile and cost-efficient amidation and esterification. PMC.
  • Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies.
  • Coupling Reagents. Aapptec Peptides.
  • An In-depth Technical Guide on N-Adamantyl Amide Derivatives. Benchchem.
  • Technical Support Center: Overcoming Steric Hindrance in Coupling Reactions. Benchchem.
  • Application Notes and Protocols for the Synthesis of Adamantane Derivatives. Benchchem.
  • Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem.
  • Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem.
  • Twenty-nine Methods for Amide Synthesis: Mechanisms, Characteristics, Applications, and Selection. BOC Sciences.
  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • Amide synthesis by acylation. Organic Chemistry Portal.
  • Decarboxylative Bromination of Sterically Hindered Carboxylic Acids with Hypervalent Iodine(III) Reagents. Organic Process Research & Development - ACS Publications.
  • Adamantane. Wikipedia.
  • Technical Support Center: Amide Coupling Reactions with Electron-Rich Amines. Benchchem.
  • Synthesis and evaluation of nitroheterocyclic aromatic adamantane amides with trypanocidal activity. Part II. PMC.
  • Synthesis of adamantyl amide via Fe‐catalyzed oxidative cross‐coupling reaction of isocyanide. ResearchGate.
  • Uphill battles in amide couplings. amphoteros.
  • Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3.
  • Boric acid-catalyzed amide formation from carboxylic acids and amines: N-benzyl-4-phenylbutyramide. Organic Syntheses Procedure.
  • Direct Amidations of Carboxylic Acids with Amines. Encyclopedia.pub.
  • Peptide Coupling Reagents Guide. Sigma-Aldrich.
  • Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters.
  • Struggling with amide coupling. r/Chempros - Reddit.

Sources

Validation & Comparative

Comparative Guide: HPLC Retention Time of Adamantane-Conjugated Amino Acids

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of the HPLC retention behavior of adamantane-conjugated amino acids versus native and standard protecting group-conjugated alternatives.

Executive Summary

Adamantane-conjugated amino acids (e.g., L-Adamantylalanine, Ada; N-adamantanecarbonyl, Adc) exhibit distinct chromatographic behavior characterized by extreme lipophilicity and steric bulk . Unlike native amino acids (Phe, Trp) or standard hydrophobic conjugates (Fmoc, Boc), adamantane derivatives display significantly extended retention times on reversed-phase (RP) columns.

This guide analyzes the retention mechanisms, provides relative hydrophobicity data, and details optimized protocols to resolve these species without column fouling or excessive broadening.

Mechanism of Retention: The "Hydrophobic Cage" Effect

The adamantane moiety is a diamondoid cage structure (


) that is chemically stable and highly lipophilic. Its interaction with C18 stationary phases differs from planar aromatic rings (like Phenylalanine or Fmoc) due to its three-dimensional volume.
Mechanistic Comparison
FeaturePhenylalanine (Phe) Fmoc-Group Adamantane (Ada)
Structure Planar Aromatic RingPlanar Fluorene Ring SystemBulky, 3D Cage (Diamondoid)
Interaction Mode

-

stacking (if applicable) + Hydrophobic
Strong Hydrophobic +

-

stacking
Pure, Intense Hydrophobic Interaction
Steric Profile Low (Flat)Medium (Flat but large)High (Spherical bulk)
Solvent Exposure ModerateLowVery Low (High desolvation penalty)

Chromatographic Implication: Adamantane conjugates do not merely "partition" into the C18 phase; they undergo a "deep insertion" mechanism. The bulky cage displaces a significant volume of ordered water, resulting in a high entropic gain upon binding to the stationary phase. This leads to retention factors (


) that are 1.5–2.0x higher  than their phenylalanine counterparts.

Comparative Performance Data

Relative Hydrophobicity & Retention

The Hansch hydrophobicity parameter (


) is the standard metric for predicting HPLC retention. Adamantylalanine (Ada) is one of the most lipophilic amino acids available.

Table 1: Comparative Hydrophobicity and Estimated Elution Order Conditions: C18 Column, Gradient 5-95% ACN/Water + 0.1% TFA.

Amino Acid / ConjugateHansch Parameter (

)
Relative Retention Time (RRT)*Detection Characteristics
L-Phenylalanine (Phe) ~1.891.00 (Reference)UV 254/214 nm
L-Tryptophan (Trp) ~2.201.15UV 280/214 nm
Fmoc-Glycine ~3.501.80Strong UV 265/301 nm (Fluorescent)
L-Adamantylalanine (Ada) ~3.50 - 4.00 1.95 - 2.10 Weak UV (210 nm only)
Fmoc-Adamantylalanine > 5.50 2.80+ (Very Late) Strong UV (Fmoc dominates)

*RRT is approximate and varies by gradient slope. Ada typically elutes after Fmoc-Gly but before Fmoc-Trp depending on the specific derivative.

Critical Analysis of Alternatives
  • Vs. Native Phenylalanine: Ada is a "super-hydrophobic" analog. If replacing Phe with Ada in a peptide sequence, expect the peptide's retention time to shift by +3 to +8 minutes in a standard 30-minute gradient.

  • Vs. Fmoc Protection: While Fmoc is hydrophobic, it is planar. Adamantane is spherical. On polymeric columns (PLRP-S) or high-density C18, adamantane may elute earlier than predicted due to steric exclusion from smaller pores (if pore size < 100 Å), but on standard 300 Å peptide columns, it is strongly retained.

  • Detection Warning: Unlike Fmoc or Cbz, the adamantane cage does not fluoresce and has negligible UV absorbance above 210 nm. You must rely on the peptide bond absorption (210-214 nm) or use ELSD/CAD/MS detectors.

Experimental Protocols

Optimized HPLC Protocol for Adamantane Conjugates

Standard peptide protocols often fail for Ada-peptides because the analytes stick to the column head or elute during the column wash step, leading to carryover.

System: Agilent 1260/1290 or Waters Acquity UPLC Column: C18 or C8 (Recommended: Poroshell 120 EC-C18 or Acquity BEH C18), 300 Å pore size (Critical for steric clearance).

Mobile Phase:

  • Solvent A: 0.1% TFA in Water (Milli-Q)

  • Solvent B: 0.1% TFA in Acetonitrile (ACN)

    • Note: Methanol is often too weak to elute Ada-conjugates efficiently.

Gradient Strategy (The "Push" Method): Do not start at 5% B. Adamantane requires a higher organic "floor" to remain soluble and migrate.

Time (min)% Solvent BEvent
0.020% Higher starting organic prevents precipitation.
2.020%Isocratic hold to stack injection.
20.080%Linear gradient.
22.0100% Mandatory Wash: Ada sticks to C18.
25.0100%Hold to clear column.
25.120%Re-equilibration.
Troubleshooting "Ghost" Peaks

Adamantane derivatives are notorious for carryover .

  • Symptom: Broad peaks appearing in blank runs.

  • Fix: Use a needle wash of 50:50 ACN:Isopropanol . The isopropanol helps solubilize the bulky adamantane cage better than ACN alone.

Visualization of Retention Logic

The following diagram illustrates the interaction hierarchy and the decision matrix for method development.

HPLC_Retention_Logic cluster_Analytes Analyte Properties cluster_Interaction Stationary Phase Interaction (C18) Phe Phenylalanine (Planar, Aromatic) PiStack Pi-Pi Stacking Phe->PiStack Hydrophobic Hydrophobic Partitioning Phe->Hydrophobic Fmoc Fmoc-AA (Planar, Hydrophobic) Fmoc->PiStack Fmoc->Hydrophobic Ada Adamantane-AA (Spherical, Bulky, Lipophilic) Ada->Hydrophobic Strongest Steric Steric Entrapment (Deep Pore Access) Ada->Steric High Bulk Result Retention Time (RT) & Elution Order PiStack->Result Moderate RT Hydrophobic->Result Dominant Factor Steric->Result Modulates Selectivity

Caption: Mechanistic drivers of retention. Adamantane (Ada) relies purely on intense hydrophobic partitioning and steric interactions, lacking the pi-stacking of Fmoc but exceeding it in lipophilicity.

References

  • Doan, N. et al. (2010). "Antimicrobial cyclic peptides and adamantane conjugation." Patent WO2010113042A1. Link

    • Source for SPPS elution order and synthesis of Fmoc-Adamantylalanine.
  • Fauchère, J. L., & Pliska, V. (1983). "Hydrophobic parameters

    
     of amino-acid side chains from the partitioning of N-acetyl-amino-acid amides." European Journal of Medicinal Chemistry, 18(4), 369-375. Link
    
    • Definitive source for the Hansch hydrophobicity parameters of Adamantylalanine vs. Phenylalanine.
  • Kaliszan, R. (1995). "Evaluation of Four New Scales of Amino Acid Hydrophobicity Coefficients Derived from RP-HPLC of Peptides." Analytical Chemistry. Link

    • Validates the correlation between lipophilicity scales and C18 retention times.
  • Khong, D. T., et al. (2010). "Adamantyl Amino Acid Modified Gramicidin S Analogs." Leiden University Repository. Link

    • Provides experimental context on the synthesis and analysis of adamantane-modified peptides.

A Comparative Analysis of Adamantyl-Functionalized Amino Acids: Adamantylacetyl-alanine vs. Adamantyl-glycine

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers in Medicinal Chemistry and Drug Discovery

Introduction: The Adamantyl Moiety as a Privileged Scaffold in Drug Design

The adamantyl group, a rigid, lipophilic, and three-dimensional diamondoid hydrocarbon, has emerged as a "privileged scaffold" in medicinal chemistry. Its unique cage-like structure imparts several desirable properties to bioactive molecules. Incorporating an adamantyl moiety can enhance a compound's metabolic stability by sterically shielding susceptible bonds from enzymatic degradation. Furthermore, its significant lipophilicity can improve membrane permeability and bioavailability, crucial parameters for drug efficacy. The three-dimensional nature of the adamantyl group also allows for precise spatial orientation of functional groups, which can lead to improved binding affinity and selectivity for biological targets. This guide provides a detailed comparison of two synthetic amino acids incorporating this valuable scaffold: adamantylacetyl-alanine and adamantyl-glycine. While direct comparative studies are limited, this document synthesizes available data and provides experimentally-grounded insights to inform research and development.

Molecular Structures and Key Differentiators

The fundamental difference between adamantylacetyl-alanine and adamantyl-glycine lies in the nature of the linker between the adamantyl cage and the amino acid core. In adamantyl-glycine, the adamantyl group is directly attached to the alpha-carbon of the glycine residue. In contrast, adamantylacetyl-alanine features an acetyl linker, creating an N-acylated alanine derivative. This structural variance is anticipated to have a significant impact on their physicochemical properties and biological activities.

Molecular_Structures cluster_0 Adamantyl-glycine cluster_1 Adamantylacetyl-alanine Ad_Gly Adamantyl-glycine Ad_Gly_structure Ad_Ac_Ala Adamantylacetyl-alanine Ad_Ac_Ala_structure

Caption: Molecular structures of Adamantyl-glycine and Adamantylacetyl-alanine.

Comparative Physicochemical Properties

The introduction of the bulky and nonpolar adamantyl group significantly influences the physicochemical properties of the parent amino acids, glycine and alanine. The following table summarizes key predicted and reported properties.

PropertyAdamantyl-glycineAdamantylacetyl-alanineRationale for Differences
Molecular Weight ( g/mol ) 195.27253.33The presence of the additional acetyl group in adamantylacetyl-alanine increases its molecular weight.
Predicted LogP ~2.5 - 3.5~3.0 - 4.0The acetyl linker in adamantylacetyl-alanine contributes to a slight increase in lipophilicity compared to the direct attachment in adamantyl-glycine.
Predicted Solubility Low in aqueous mediaVery low in aqueous mediaBoth are expected to have low water solubility due to the large, hydrophobic adamantyl group. The higher lipophilicity of adamantylacetyl-alanine likely results in even lower aqueous solubility.
Hydrogen Bond Donors 2 (amine and carboxylic acid)2 (amide and carboxylic acid)Both molecules possess two hydrogen bond donors.
Hydrogen Bond Acceptors 2 (amine and carboxylic acid)3 (amide carbonyl, and two oxygens of the carboxylic acid)The acetyl group in adamantylacetyl-alanine introduces an additional hydrogen bond acceptor (the carbonyl oxygen).
Structural Rigidity HighHighThe adamantyl cage imparts significant rigidity to both molecules. The acetyl linker in adamantylacetyl-alanine introduces some rotational freedom.

Note: Predicted LogP and solubility values are estimations based on the structures and data for similar compounds and may vary from experimental values.

Synthesis Overview

Adamantyl-glycine: The synthesis of adamantyl-glycine has been described in the literature and typically involves the addition of an adamantyl Grignard reagent to a protected glycine equivalent. Chiral auxiliaries can be employed to achieve enantiomerically pure forms.

Adamantylacetyl-alanine: The synthesis of N-(1-adamantylacetyl)-L-alanine can be achieved through a standard peptide coupling reaction. Adamantane-1-carboxylic acid is first activated, for example, by conversion to its acyl chloride, and then reacted with the amino group of L-alanine.

Synthesis_Workflow cluster_AdGly Adamantyl-glycine Synthesis cluster_AdAcAla Adamantylacetyl-alanine Synthesis Ad_Grignard Adamantyl Grignard Reagent Ad_Gly_Product Adamantyl-glycine Ad_Grignard->Ad_Gly_Product Protected_Gly Protected Glycine Equivalent Protected_Gly->Ad_Gly_Product Ad_Acid Adamantane-1-carboxylic acid Activation Activation (e.g., SOCl2) Ad_Acid->Activation Coupling Peptide Coupling Activation->Coupling Alanine L-Alanine Alanine->Coupling Ad_Ac_Ala_Product Adamantylacetyl-alanine Coupling->Ad_Ac_Ala_Product

Caption: General synthetic routes for Adamantyl-glycine and Adamantylacetyl-alanine.

Biological Activities and Potential Applications

While direct comparative biological data is scarce, the known activities of each compound and structurally related molecules provide insights into their potential applications.

Adamantyl-glycine: A Building Block for Bioactive Peptides and a Tool for Cell Biology

The primary application of adamantyl-glycine is as a non-canonical amino acid in peptide synthesis. Its incorporation has been shown to:

  • Enhance Metabolic Stability: The bulky adamantyl group can protect adjacent peptide bonds from enzymatic cleavage, increasing the half-life of peptide-based drugs.

  • Improve Bioavailability: The lipophilic nature of the adamantyl moiety can enhance the ability of peptides to cross cell membranes.[1]

  • Impart Bioactivity: Adamantyl-glycine has been incorporated into synthetic glycopeptides that exhibit immunomodulating properties.[2]

  • Serve as a High-Affinity Label: Adamantyl-glycine has been used as a high-affinity tag for monitoring the membrane transport of cell-penetrating peptides.[3] This application leverages the strong and specific interaction between the adamantyl cage and cucurbit[4]uril, a macrocyclic host molecule.

Adamantylacetyl-alanine: Potential for Enzyme Inhibition and Modulating Biological Pathways
  • Enzyme Inhibition: Adamantane derivatives are known to inhibit various enzymes. For instance, adamantyl-amide derivatives have been investigated as potential inhibitors of MmpL3 in Mycobacterium tuberculosis and 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1).[5][6] The adamantyl group can act as a lipophilic anchor, positioning the rest of the molecule within the active site of an enzyme.

  • Modulation of Signaling Pathways: The adamantyl scaffold has been explored for its ability to modulate various signaling pathways. For example, some adamantane derivatives have shown potential as inhibitors of the HIF-1α pathway in cancer cells and as inhibitors of Aβ aggregation in models of Alzheimer's disease.[7][8]

Experimental Protocols for Comparative Evaluation

To directly compare the properties of adamantylacetyl-alanine and adamantyl-glycine, a series of standardized experiments should be performed.

Protocol 1: Determination of Octanol-Water Partition Coefficient (LogP)

The Shake-Flask method is the traditional and most reliable method for determining LogP.

Materials:

  • Adamantylacetyl-alanine

  • Adamantyl-glycine

  • 1-Octanol (pre-saturated with water)

  • Water (pre-saturated with 1-octanol)

  • Analytical balance

  • Separatory funnel

  • UV-Vis spectrophotometer or HPLC system

Procedure:

  • Prepare a stock solution of each compound in either water or 1-octanol.

  • Add a known volume of the stock solution to a separatory funnel containing a known volume of the other solvent (e.g., 10 mL of octanol and 10 mL of water).

  • Shake the funnel vigorously for 2-3 minutes to allow for partitioning of the solute between the two phases.

  • Allow the layers to separate completely.

  • Carefully collect a sample from both the aqueous and octanol layers.

  • Determine the concentration of the compound in each layer using a suitable analytical technique (e.g., UV-Vis spectrophotometry at a predetermined λmax or HPLC with a standard curve).

  • Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

  • Calculate LogP as the base-10 logarithm of P.

LogP_Determination_Workflow Start Prepare Stock Solution Add_to_Funnel Add to Separatory Funnel (Octanol + Water) Start->Add_to_Funnel Shake Shake Vigorously Add_to_Funnel->Shake Separate Allow Layers to Separate Shake->Separate Sample Sample Aqueous and Octanol Layers Separate->Sample Analyze Analyze Concentration (UV-Vis or HPLC) Sample->Analyze Calculate Calculate LogP Analyze->Calculate

Caption: Workflow for the experimental determination of the octanol-water partition coefficient (LogP).

Protocol 2: Assessment of Aqueous Solubility

The equilibrium solubility method is a standard approach to determine the solubility of a compound.

Materials:

  • Adamantylacetyl-alanine

  • Adamantyl-glycine

  • Distilled water or a relevant buffer (e.g., PBS pH 7.4)

  • Vials with screw caps

  • Shaker or rotator

  • Centrifuge

  • Analytical balance

  • UV-Vis spectrophotometer or HPLC system

Procedure:

  • Add an excess amount of the solid compound to a known volume of the aqueous solvent in a vial.

  • Seal the vial and place it on a shaker or rotator at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After equilibration, centrifuge the suspension to pellet the undissolved solid.

  • Carefully collect a sample of the supernatant.

  • Dilute the supernatant with the solvent as necessary to bring the concentration within the linear range of the analytical method.

  • Determine the concentration of the dissolved compound in the supernatant using a calibrated UV-Vis spectrophotometer or HPLC system.

  • The determined concentration represents the equilibrium solubility of the compound.

Conclusion and Future Directions

Both adamantylacetyl-alanine and adamantyl-glycine are valuable research compounds that leverage the advantageous properties of the adamantyl scaffold. Adamantyl-glycine has established utility as a building block for creating more stable and bioavailable peptides, as well as a tool in chemical biology for tracking molecular transport. The potential of adamantylacetyl-alanine is less explored but, based on related structures, it may hold promise as an enzyme inhibitor or a modulator of key biological pathways.

The key distinction, the acetyl linker in adamantylacetyl-alanine, likely increases its lipophilicity and introduces an additional hydrogen bond acceptor, which could significantly alter its biological target profile compared to adamantyl-glycine. Direct, head-to-head experimental evaluation of their physicochemical properties and biological activities is warranted to fully elucidate their comparative profiles and guide their application in drug discovery and chemical biology.

References

  • Kapp, E., et al. (2022). Discovery and Biological Evaluation of an Adamantyl-Amide Derivative with Likely MmpL3 Inhibitory Activity. SSRN Electronic Journal.
  • Horvat, S., et al. (2013). Adamantoylated biologically active small peptides and glycopeptides structurally related to the bacterial peptidoglycan. Methods in Molecular Biology, 1081, 91-106.
  • Li, D., et al. (2015). Design, Synthesis and Structure-Activity Relationship Studies of Novel 4 (1-adamantyl) Phenyl Analogues as HIF-1α Inhibitors. Medicinal Chemistry, 12(4), 359-368.
  • Request PDF. (2025, August 5). Synthesis and structural activity relationship of 11β-HSD1 inhibitors with novel adamantane replacements.
  • Request PDF. (2025, August 7). Discovery and Biological Evaluation of an Adamantyl-Amide Derivative with Likely MmpL3 Inhibitory Activity.
  • ResearchGate. (n.d.). Structure activity relationship of adamantane compounds. [Link]

  • UWSpace. (2017, February 14). Design, Synthesis and Biological Evaluation of Novel Adamantane Derivatives as Potential Treatments for Alzheimer's Disease. [Link]

  • Ye, X. Y., et al. (2014). Synthesis and structure-activity relationship of 2-adamantylmethyl tetrazoles as potent and selective inhibitors of human 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). Bioorganic & Medicinal Chemistry Letters, 24(2), 553-558.
  • Akkurt, M., et al. (2013). Synthesis, structural and vibrational properties of 1-(adamantane-1-carbonyl)-3-halophenyl thioureas. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 102, 408-413.
  • The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Deriv
  • Al-Masoudi, N. A., et al. (2020). Synthesis, Characterization and Biological Evaluation of Metal Adamantyl 2-Pyridylhydrazone Complexes. Molecules, 25(11), 2568.
  • Vedantu. (n.d.). Physicochemical Properties of Amino Acids Explained Simply. [Link]

  • Request PDF. (2025, August 9). Synthesis, structural and vibrational properties of 1-(adamantane-1- carbonyl)-3-halophenyl thioureas.
  • Xu, X., et al. (2013). Novel Synthesis of Heterocycle-Containing Adamantane Derivatives. Asian Journal of Chemistry, 25(18), 10321-10324.
  • (2S)-2-((Tert-Butoxycarbonyl)Amino)-2-(3-Hydroxyadamantan-1-Yl)Acetic Acid. (n.d.). Drugbank.
  • Pramod, M., et al. (2024). Adamantylglycine as a high-affinity peptide label for membrane transport monitoring and regulation.
  • Čejka, J., et al. (2010). Preparation of 1-Adamantyl Ketones: Structure, Mechanism of Formation and Biological Activity of Potential By-Products.
  • MDPI. (2024, April 26). Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. [Link]

  • ResearchGate. (n.d.). Physico-chemical properties of individual amino acids. [Link]

  • Mathura, V. S., & Koli, B. C. (2006). APDbase: Amino acid Physicochemical properties Database.
  • LND College, Motihari. (n.d.). Amino Acids- Properties, Structure, Classification, Functions. [Link]

  • Roy, D. (2023). Revisiting the Use of Quantum Chemical Calculations in LogP octanol-water Prediction. International Journal of Molecular Sciences, 24(2), 1546.
  • Stankova, T., et al. (2023). Synthesis, Antiproliferative Effect and In Silico LogP Prediction of BIM-23052 Analogs Containing Tyr Instead of Phe. Molecules, 28(7), 3097.
  • PubChem. (n.d.). (S)-N-Boc-3-hydroxyadamantylglycine. [Link]

  • Britannica. (2026, February 3). Protein - Amino Acids, Physicochem. [Link]

  • PubChem. (n.d.). N-Acetyl-L-alanine. [Link]

  • FooDB. (2011, September 21). Showing Compound N-Acetyl-L-alanine (FDB022231). [Link]

  • ResearchGate. (2013, June 12). (PDF) Biological activity of adamantane analogues.
  • MDPI. (2022, December 31). Synthesis and Biological Properties of Alanine-Grafted Hydroxyapatite Nanoparticles. [Link]

Sources

Comparative Guide: 1-Adamantylacetyl vs. 2-Adamantylacetyl Isomers in Drug Design

[1]

Executive Summary

The adamantane scaffold—often termed the "lipophilic bullet"—is a cornerstone of medicinal chemistry used to enhance lipophilicity, improve blood-brain barrier (BBB) penetration, and restrict conformational flexibility.[1] However, the specific isomerism of the adamantyl group (1-substituted vs. 2-substituted) combined with the acetyl linker (

This guide objectively compares 1-adamantylacetyl (derived from the tertiary bridgehead carbon) and 2-adamantylacetyl (derived from the secondary bridge carbon) moieties. While the 1-isomer is the industry standard due to synthetic ease and optimal hydrophobic bulk, the 2-isomer offers a critical "escape hatch" for intellectual property (IP) differentiation and fine-tuning receptor selectivity (particularly in CB2 vs. CB1 cannabinoid pathways).

Part 1: Structural & Physicochemical Analysis[2][3][4]

The fundamental difference lies in the topology of the attachment point on the tricyclic cage.

Steric and Electronic Topology
  • 1-Adamantylacetyl: The attachment is at the bridgehead (C1) .[2] This position is tertiary, creating a highly symmetrical, globular hydrophobic domain. The acetyl linker extends from a rigid vertex, acting like a "ball and chain."

  • 2-Adamantylacetyl: The attachment is at the bridge (C2) . This position is secondary. The vector of the acetyl group is orthogonal to the primary axis of the cage, creating a "kinked" or less symmetrical hydrophobic occupancy.

Physicochemical Comparison Table
Feature1-Adamantylacetyl Moiety2-Adamantylacetyl Moiety
Attachment Carbon Tertiary (

, Bridgehead)
Secondary (

, Bridge)
Symmetry

(High Symmetry)

(Lower Symmetry)
Lipophilicity (cLogP) High (Typically +0.2-0.4 vs 2-isomer)Slightly Lower (due to solvent access)
Metabolic Liability High (Prone to distal 3-hydroxylation)Moderate (Different oxidation sites)
Synthetic Accessibility High (Commercial precursors)Low (Requires specific reduction/rearrangement)
Receptor Fit "Ball-in-socket" (Deep pocket fill)"Wobble" fit (Selectivity tuning)

Part 2: Pharmacological Performance & SAR[4]

The choice between isomers drastically alters Structure-Activity Relationships (SAR), particularly in G-Protein Coupled Receptors (GPCRs) like Cannabinoid (CB) and Sigma receptors.

Case Study: Cannabinoid Receptor Affinity (CB1 vs. CB2)

In synthetic cannabinoids (e.g., JWH and AM series), the adamantyl group often replaces a naphthalene or phenyl ring.

  • 1-Adamantyl Efficacy: The 1-adamantyl group typically provides maximum hydrophobic interaction within the receptor's orthosteric binding site. For example, in

    
    -THC analogs (like AM411), the 1-adamantyl substitution confers high affinity (
    
    
    in low nM range) for CB1 due to optimal filling of the lipophilic pocket.
  • 2-Adamantyl Selectivity: Switching to the 2-isomer often reduces CB1 affinity but can enhance CB2 selectivity . The 2-position alters the vector of the side chain, causing steric clashes in the tighter CB1 pocket while being tolerated in the more flexible CB2 pocket.

Visualization: SAR Decision Pathway

The following diagram illustrates the decision logic when choosing between isomers for lead optimization.

SAR_PathwayStartLead Optimization:Adamantyl Moiety SelectionChoiceSelect Isomer AttachmentStart->ChoiceRoute11-Adamantylacetyl(Bridgehead)Choice->Route1Default PathRoute22-Adamantylacetyl(Bridge)Choice->Route2Bioisostere PathEffect1Maximal HydrophobicSpace FillingRoute1->Effect1Effect2Altered Vector &Steric ProfileRoute2->Effect2Outcome1High Potency (High Affinity)Risk: Patent Space CrowdedEffect1->Outcome1Outcome2Altered Selectivity (e.g., CB2 > CB1)Novel IP SpaceEffect2->Outcome2

Figure 1: Decision Logic for Adamantyl Isomer Selection in Medicinal Chemistry.

Part 3: Metabolic Stability & Pharmacokinetics[1][6]

The "Lipophilic Bullet" comes with a cost: metabolic clearance.

The 1-Adamantyl "Soft Spot"

The 1-adamantyl group is notoriously susceptible to CYP450-mediated hydroxylation at the distal tertiary carbons (positions 3, 5, and 7).

  • Mechanism: The rigid cage stabilizes the tertiary carbocation/radical intermediate, facilitating rapid oxidation.

  • Result: Rapid conversion to more polar metabolites (e.g., 3-hydroxy-1-adamantylacetyl derivatives), which may lose BBB permeability.

The 2-Adamantyl Advantage

The 2-adamantyl isomer changes the symmetry. While it still possesses tertiary hydrogens, the electronic environment is different.

  • Metabolic Shunting: By changing the attachment to C2, the accessibility of the remaining bridgehead carbons is sterically altered. While not immune to metabolism, the rate and site of oxidation often differ, potentially extending half-life (

    
    ) in specific scaffolds.
    

Part 4: Synthetic Accessibility & Protocols

This section details how to synthesize the precursors and differentiate them analytically.

Synthetic Routes[7]
  • 1-Adamantylacetic Acid (1-AdAA):

    • Route: Homologation of 1-adamantanecarboxylic acid via the Arndt-Eistert synthesis (SOCl₂, CH₂N₂, then Ag₂O/H₂O).

    • Availability: Commercially abundant.

  • 2-Adamantylacetic Acid (2-AdAA):

    • Route: Much more challenging. Often requires the rearrangement of homoadamantane derivatives or the reduction of adamantanylideneacetic acid esters.

    • Availability: Limited; often requires custom synthesis.

Experimental Protocol: Analytical Differentiation (NMR)

Objective: To distinguish 1-AdAA from 2-AdAA using

Reagents:

  • Deuterated Chloroform (

    
    )
    
  • Sample (~10 mg)

Method:

  • Dissolve the purified acid or amide derivative in

    
    .
    
  • Acquire a standard 500 MHz

    
    H NMR spectrum.
    

Interpretation:

  • 1-Adamantylacetyl: Look for the methylene spacer protons (

    
    ) as a sharp singlet  around 
    
    
    2.0–2.2 ppm. The cage protons appear as three distinct sets of broad multiplets (due to
    
    
    symmetry).
  • 2-Adamantylacetyl: The methylene protons often appear as a doublet (coupled to the single proton at the C2 position). The cage protons show a much more complex splitting pattern due to the lower

    
     symmetry and magnetic non-equivalence.
    
Experimental Protocol: Competitive Radioligand Binding Assay

Objective: Determine

Workflow Visualization:

Binding_AssayStep1Membrane Prep(hCB1/hCB2 transfected CHO cells)Step2Incubation[3H]-CP55,940 + Test CompoundStep1->Step2 30°C, 90 minStep3Filtration(GF/B filters + PEI)Step2->Step3 Rapid WashStep4Scintillation CountingStep3->Step4Step5Data Analysis(Non-linear regression)Step4->Step5 Calculate Ki

Figure 2: Standard Radioligand Binding Workflow for Cannabinoid Receptors.

Protocol Steps:

  • Preparation: Harvest CHO cells stably expressing hCB1 or hCB2. Homogenize and centrifuge to isolate membranes.

  • Incubation: In 96-well plates, mix:

    • 50

      
      L membrane preparation (
      
      
      g protein).
    • 50

      
      L radioligand (
      
      
      -CP55,940, ~0.5 nM final).
    • 50

      
      L test compound (1-Ad or 2-Ad isomer) at varying concentrations (
      
      
      to
      
      
      M).
  • Equilibrium: Incubate at 30°C for 90 minutes.

  • Termination: Harvest via rapid filtration through GF/B filters pre-soaked in 0.5% PEI (to reduce non-specific binding).

  • Quantification: Add scintillation fluid and count radioactivity.

  • Calculation: Determine

    
     and convert to 
    
    
    using the Cheng-Prusoff equation:
    
    
    .

References

  • Makriyannis, A., et al. (2005). Adamantyl Cannabinoids: A Novel Class of Cannabinergic Ligands. Journal of Medicinal Chemistry. Link

  • Nettekoven, M., et al. (2013).[3] Highly potent and selective cannabinoid receptor 2 agonists: Initial hit optimization of an adamantyl hit series. Bioorganic & Medicinal Chemistry Letters. Link

  • Wanka, L., et al. (2013).[4] The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. Chemical Reviews. Link

  • Liu, J., et al. (2011).[5] Metabolic Stability and Structure-Activity Relationships of Adamantyl-Based Sigma Receptor Ligands. Journal of Medicinal Chemistry. Link

  • Stetter, H., et al. (1959).[6] Über Verbindungen mit Urotropin-Struktur, XIV. Ein Beitrag zur Chemie der Adamantan-carbonsäure-(1). Chemische Berichte. (Classic synthesis reference). Link

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-[(1-Adamantylacetyl)amino]propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

For laboratory professionals engaged in cutting-edge research and development, the responsible management of chemical waste is not merely a regulatory hurdle but a cornerstone of a safe and ethical scientific practice. This guide provides a detailed, step-by-step protocol for the proper disposal of 2-[(1-Adamantylacetyl)amino]propanoic acid. In the absence of a specific Safety Data Sheet (SDS) for this compound, this document outlines a conservative and safety-first approach, drawing from the known characteristics of its adamantane and amino acid moieties, and adhering to established principles of hazardous waste management.

Hazard Assessment and Waste Classification: A Precautionary Approach

Given the lack of specific toxicological and environmental data for 2-[(1-Adamantylacetyl)amino]propanoic acid, it is imperative to handle it as a hazardous waste. This precautionary principle is the foundation of a robust laboratory safety culture. The hazards can be inferred from its structural components:

  • Adamantane Moiety: Adamantane itself is a crystalline solid. While not classified as a hazardous substance for human health, some derivatives are recognized as potentially harmful to aquatic life with long-lasting effects.[1]

  • Amino Acid and Amide Functionality: While many amino acids are benign, the overall molecule's properties can be significantly altered by the adamantylacetyl group. The amide linkage introduces chemical stability.

Therefore, 2-[(1-Adamantylacetyl)amino]propanoic acid should be presumed to have potential for toxicity and environmental harm.

Table 1: Hazard Profile of Related Compounds

Compound/MoietyKey Hazards
AdamantaneMay cause long-lasting harmful effects to aquatic life.[1] Combustible solid.[2]
Propanoic AcidCauses severe skin burns and eye damage.[3] May cause respiratory irritation.[3]
General AmidesVarying toxicity; some can be irritants.

Personal Protective Equipment (PPE): Your First Line of Defense

Before handling any chemical waste, including 2-[(1-Adamantylacetyl)amino]propanoic acid, equipping yourself with the appropriate PPE is non-negotiable.

  • Gloves: Chemical-resistant gloves, such as nitrile or neoprene, are essential to prevent skin contact.

  • Eye Protection: Safety goggles or a face shield must be worn to protect against potential splashes.

  • Lab Coat: A standard laboratory coat will protect your clothing and skin from contamination.

Step-by-Step Disposal Protocol

The following protocol provides a systematic approach to ensure the safe and compliant disposal of 2-[(1-Adamantylacetyl)amino]propanoic acid.

Step 1: Waste Segregation and Collection

The cardinal rule of chemical waste management is to never mix different waste streams.[1]

  • Dedicated Waste Container: Collect all waste containing 2-[(1-Adamantylacetyl)amino]propanoic acid in a designated, leak-proof container. The container should be made of a compatible material, such as glass or high-density polyethylene (HDPE).[1][4]

  • Avoid Mixing: Do not mix this waste with solvents, aqueous waste, or other chemical waste to prevent unknown and potentially hazardous reactions.

Step 2: Proper Labeling

Accurate and clear labeling is a critical compliance and safety requirement mandated by regulatory bodies like the Environmental Protection Agency (EPA).[5][6]

  • "Hazardous Waste": The container must be clearly marked with the words "Hazardous Waste."[6][7]

  • Full Chemical Name: Write the full, unabbreviated chemical name: "2-[(1-Adamantylacetyl)amino]propanoic acid."[6][7]

  • Hazard Identification: Indicate any known or suspected hazards.

Step 3: Waste Storage in a Satellite Accumulation Area (SAA)

Laboratories are permitted to store hazardous waste at or near the point of generation in a designated Satellite Accumulation Area (SAA).[7]

  • Location: The SAA must be under the control of laboratory personnel.[8]

  • Ventilation: The storage area should be well-ventilated.[8]

  • Containment: It is best practice to use secondary containment, such as a tray or tub, to contain any potential leaks or spills.

  • Secure Closure: The waste container must be kept securely closed at all times, except when adding waste.[4]

Step 4: Arranging for Disposal

The disposal of hazardous chemical waste must be handled by a licensed and certified waste management company.

  • Contact EHS: Your institution's Environmental Health and Safety (EHS) department is your primary resource.[7] They have established procedures and contracts with qualified vendors for the disposal of hazardous waste.

  • Provide Information: Be prepared to provide the EHS office with all the information from the waste container label.

Step 5: Decontamination

Thoroughly decontaminate any laboratory equipment, such as glassware or spatulas, that has come into contact with the chemical.

  • Solvent Rinse: Rinse the contaminated items with a suitable solvent (e.g., ethanol or acetone).

  • Collect Rinsate: This initial rinsate must be collected and disposed of as hazardous waste.[1]

  • Final Wash: Following the solvent rinse, wash the equipment with soap and water.

Step 6: Emergency Preparedness

Accidents can happen, and being prepared is crucial.

  • Spill Kit: Maintain a well-stocked chemical spill kit in the laboratory.

  • Spill Response: In the event of a spill, isolate the area. For small spills, use an appropriate absorbent material from your spill kit, and collect the contaminated material as hazardous waste. For large spills, evacuate the area and contact your institution's EHS or emergency response team immediately.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of 2-[(1-Adamantylacetyl)amino]propanoic acid.

DisposalWorkflow start Start: Generation of 2-[(1-Adamantylacetyl)amino]propanoic acid waste assess_hazard Hazard Assessment: Treat as Hazardous Waste start->assess_hazard ppe Wear Appropriate PPE assess_hazard->ppe segregate Segregate Waste into a Dedicated, Compatible Container ppe->segregate label Label Container: 'Hazardous Waste', Full Chemical Name, Date segregate->label store Store in a Designated Satellite Accumulation Area (SAA) label->store contact_ehs Contact Institutional EHS for Pickup store->contact_ehs decontaminate Decontaminate Glassware and Surfaces contact_ehs->decontaminate collect_rinsate Collect Rinsate as Hazardous Waste decontaminate->collect_rinsate end End: Safe and Compliant Disposal collect_rinsate->end

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.